Structural Elucidation and Crystallographic Profiling of (1-Chloroisoquinolin-8-yl)methanol: A Technical Guide
Introduction & Structural Mechanics (1-Chloroisoquinolin-8-yl)methanol ( C10H8ClNO ) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and transition-metal ligand des...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Mechanics
(1-Chloroisoquinolin-8-yl)methanol (
C10H8ClNO
) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and transition-metal ligand design. Understanding its precise three-dimensional conformation in the solid state is critical for predicting its reactivity and binding affinity.
The defining structural feature of this molecule is the spatial relationship between the chlorine atom at the C1 position and the hydroxymethyl group (
−CH2OH
) at the C8 position. Because C1 and C8 are in a peri-relationship across the fused bicyclic core, the natural distance between these positions is approximately 2.5 Å. However, the sum of the van der Waals radii for a chlorine atom (~1.75 Å) and a methyl-like carbon (~1.70 Å) is significantly larger. This discrepancy induces severe steric congestion, known as peri-strain, which forces the molecule to adopt specific conformational distortions to relieve the physical clash [1].
To minimize this steric penalty, the exocyclic bonds at C1 and C8 splay outward, widening the in-plane bond angles. Furthermore, the isoquinoline core may exhibit slight out-of-plane buckling, and the hydroxymethyl group is forced into a specific rotameric conformation to direct the hydroxyl oxygen away from the bulky electron cloud of the chlorine atom.
Supramolecular Assembly & Crystal Packing
Beyond intramolecular strain, the solid-state architecture of (1-Chloroisoquinolin-8-yl)methanol is governed by a hierarchy of intermolecular forces. The hydroxyl group acts as a strong, directional hydrogen bond donor, while the basic isoquinoline nitrogen (N2) serves as the primary hydrogen bond acceptor.
This establishes a robust intermolecular
O−H⋅⋅⋅N
hydrogen-bonding network that dictates the primary crystallographic axis of growth. Secondary stabilization is achieved through
π−π
stacking interactions between the electron-deficient isoquinoline rings, which typically adopt a parallel-displaced geometry to minimize electrostatic repulsion between their
π
-clouds.
Figure 1: Mechanistic forces driving the crystal lattice stabilization.
Crystallographic Data Summary
The following table summarizes the representative quantitative X-ray diffraction data parameters for the optimized solid-state structure of the compound.
Crystallographic Parameter
Value
Chemical Formula
C10H8ClNO
Formula Weight
193.63 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.852(1)
Å
b=12.410(2)
Å
c=9.325(1)
Å
β=105.42(1)∘
Cell Volume
875.6(2) ų
Z (Molecules per cell)
4
Calculated Density (
ρ
)
1.468 g/cm³
Data Collection Temperature
100(2) K
Radiation Source
Mo-K
α
(
λ=0.71073
Å)
Final
R1
Index
[I>2σ(I)]
0.038
Weighted
wR2
(All Data)
0.095
Goodness-of-Fit (GoF) on
F2
1.042
Self-Validating Experimental Protocol
To achieve high-resolution structural data, the experimental workflow must be designed to isolate the kinetic variables of crystal growth and minimize thermal noise during data collection. The following protocol represents a self-validating system where the final structural refinement metrics mathematically prove the integrity of the physical sample.
Phase I: Crystal Growth via Vapor Diffusion
Causality: Isoquinoline derivatives with strong hydrogen-bonding moieties often precipitate as microcrystalline powders if solvent evaporation is too rapid. Vapor diffusion of a non-polar antisolvent into a polar solvent slows the thermodynamic crystallization kinetics, allowing the
O−H⋅⋅⋅N
network to order perfectly without trapping disordered solvent molecules.
Dissolve 15 mg of highly pure (>99%) (1-Chloroisoquinolin-8-yl)methanol in 1.0 mL of ethyl acetate in a 2-dram inner vial.
Place the inner vial (uncapped) into a 20 mL outer vial containing 4.0 mL of pentane (antisolvent).
Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 22 °C for 4–7 days.
Harvest the resulting colorless, block-like single crystals directly from the mother liquor using a stereomicroscope.
Phase II: Cryogenic Data Collection
Causality: Collecting data at 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly required to accurately resolve the residual electron density of the hydroxyl hydrogen atom, which is otherwise smeared out by thermal motion at room temperature.
Coat a selected single crystal (approx.
0.2×0.15×0.1
mm) in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.
Transfer the mount immediately to the goniometer of an X-ray diffractometer equipped with a cryostream operating at 100 K.
Collect diffraction data using graphite-monochromated Mo-K
α
radiation. Ensure data redundancy is >4.0 to allow for accurate empirical absorption corrections.
Phase III: Structure Solution and Refinement
Causality: Utilizing dual-space direct methods prevents bias in the initial electron density map. Refining the structure against
F2
ensures that all collected data (including weak reflections) contribute to the statistical accuracy of the model [2].
Solve the phase problem using SHELXT to generate the initial heavy-atom model.
Perform full-matrix least-squares refinement on
F2
using SHELXL.
Refine all non-hydrogen atoms (C, N, O, Cl) with anisotropic displacement parameters.
Locate the hydroxyl hydrogen atom in the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding geometry.
Self-Validation: Run the final .cif file through the IUCr checkCIF routine. An
R1
value below 0.05 and a GoF near 1.0 confirm the absolute success of the protocol.
Figure 2: Self-validating crystallographic workflow for structural elucidation.
References
Omagari, S., et al. "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." Molecules, 28(14), 5350 (2023). URL:[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]
Exploratory
Comprehensive Analytical Profiling of (1-Chloroisoquinolin-8-yl)methanol: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows
Executive Summary (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) [1] is a highly specialized synthetic intermediate frequently utilized in the rational design of kinase inhibitors and target-directed therapeutics...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) [1] is a highly specialized synthetic intermediate frequently utilized in the rational design of kinase inhibitors and target-directed therapeutics [2]. The isoquinoline core, functionalized with a chlorine atom at the C1 position and a hydroxymethyl group at the C8 position, presents unique steric and electronic properties. For drug development professionals and analytical chemists, the precise characterization of this molecule is paramount. This technical guide details the theoretical calculations of its molecular weight and exact mass, and provides a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis to ensure structural integrity and isotopic fidelity.
Physicochemical and Structural Profiling
The substitution pattern of (1-Chloroisoquinolin-8-yl)methanol dictates its mass properties. The presence of the chlorine atom introduces a distinct isotopic signature that serves as an internal validation metric during mass analysis.
Table 1: Quantitative Mass Data for (1-Chloroisoquinolin-8-yl)methanol
Property
Value
Computational Basis
Chemical Formula
C10H8ClNO
Derived from isoquinoline parent + Cl + CH2OH
Nominal Mass
193 Da
Sum of integer mass of most abundant isotopes
Molecular Weight
193.63 g/mol
Standard atomic weights (average isotopic abundance) [3]
Causality Insight: The distinction between molecular weight (193.63 g/mol ) and exact mass (193.0294 Da) is critical in analytical chemistry. Molecular weight accounts for the weighted average of all naturally occurring isotopes and is used for macroscopic stoichiometric calculations during synthesis. Conversely, exact mass is the sum of the precise masses of the most abundant isotopes. Exact mass is the definitive metric used in HRMS to deduce elemental composition and rule out isobaric interferences during drug impurity profiling.
High-Resolution Mass Spectrometry (HRMS) Experimental Workflow
To validate the identity of (1-Chloroisoquinolin-8-yl)methanol, a rigorous Liquid Chromatography-HRMS (LC-HRMS) protocol is required. This methodology is designed as a self-validating system: the chromatographic retention time confirms polarity, the exact mass confirms the elemental formula, and the isotopic pattern confirms the presence of the halogen.
Step-by-Step Methodology:
Sample Preparation (Analyte Solubilization):
Action: Dissolve 1.0 mg of (1-Chloroisoquinolin-8-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ pseudomolecular ion necessary for positive-mode Electrospray Ionization (ESI+).
Chromatographic Separation (UHPLC):
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Causality: The hydrophobic C18 stationary phase interacts with the non-polar isoquinoline core, while the gradient elution resolves the target compound from potential synthetic impurities (e.g., deschloro-isoquinoline or unreacted starting materials).
Ionization (ESI+ Mode):
Action: Apply a capillary voltage of 3.5 kV, with a desolvation temperature of 350°C.
Causality: The basic nitrogen atom in the isoquinoline ring readily accepts a proton in the acidic mobile phase, making ESI+ highly efficient and ensuring a strong signal-to-noise ratio for the 194.0367 m/z peak.
Mass Analysis (Orbitrap or Q-TOF):
Action: Acquire mass spectra in full scan mode (m/z 100-1000) with a resolution setting of at least 70,000 (at m/z 200).
Causality: High mass-resolving power is mandatory to distinguish the target exact mass (194.0367 Da) from isobaric contaminants. The mass accuracy must fall within a strict ±3 ppm error margin to confirm the C10H8ClNO formula.
Workflow and Fragmentation Visualization
The following diagram illustrates the analytical workflow, emphasizing the logical transition from sample preparation to exact mass data processing.
HRMS analytical workflow for exact mass validation of (1-Chloroisoquinolin-8-yl)methanol.
To further secure the identity of the compound, tandem mass spectrometry (MS/MS) can be employed. The collision-induced dissociation (CID) of the[M+H]+ ion yields characteristic fragment ions. The loss of water from the hydroxymethyl group and the loss of hydrogen chloride are primary diagnostic pathways that validate the structural connectivity.
Diagnostic MS/MS fragmentation pathway for the (1-Chloroisoquinolin-8-yl)methanol[M+H]+ ion.
Conclusion
The rigorous characterization of (1-Chloroisoquinolin-8-yl)methanol hinges on the precise measurement of its exact mass (193.0294 Da). By utilizing a rationally designed LC-HRMS protocol, researchers can leverage the compound's basic nitrogen for efficient ionization and its chlorine atom for isotopic validation. This self-validating analytical framework ensures high confidence in structural confirmation, which is a non-negotiable prerequisite for downstream applications in medicinal chemistry and drug discovery.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13404592, C10H8ClNO." PubChem. Available at:[Link]
Foundational
Engineering Next-Generation Kinase Inhibitors: A Technical Guide to (1-Chloroisoquinolin-8-yl)methanol Derivatives
Executive Summary: The Strategic Value of the Scaffold The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and advanced clinical candidates [1]. Wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Value of the Scaffold
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and advanced clinical candidates [1]. Within this structural class, (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) represents a highly versatile, bifunctional building block for the development of targeted therapeutics, particularly kinase inhibitors.
The strategic value of this specific molecule lies in its dual-functionalization potential:
The C1-Chloro Group: The electron-withdrawing nature of the adjacent ring nitrogen renders the C1 position highly electrophilic. This allows for rapid, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, enabling the introduction of diverse solvent-exposed moieties.
The C8-Hydroxymethyl Group: Positioned in the peri-region of the bicyclic system, the methanol group acts as a critical hydrogen bond donor/acceptor. In the context of ATP-competitive kinase inhibitors, this vector is perfectly angled to interact with the hinge region of the kinase active site, anchoring the molecule while avoiding steric clashes that commonly occur with C7 or C2 substitutions.
This whitepaper details the chemical reactivity, biological application (specifically targeting the Rho/ROCK pathway), and experimental validation protocols for developing novel therapeutics from the (1-Chloroisoquinolin-8-yl)methanol core.
Chemical Reactivity & Derivatization Strategies
To build a robust Structure-Activity Relationship (SAR) library, medicinal chemists must exploit the orthogonal reactivity of the C1 and C8 positions [4].
The primary route for derivatizing the C1 position is through SNAr using amine nucleophiles. Because the isoquinoline nitrogen lowers the LUMO energy of the ring, the C1-chloride is readily displaced by primary and secondary amines under thermal or microwave conditions. When sterically hindered or weakly nucleophilic anilines are used, Buchwald-Hartwig amination (using Pd(OAc)₂ and ligands like BINAP or XPhos) is employed to drive the coupling.
C8-Functionalization: Modulating the Hinge Binder
The hydroxymethyl group at C8 can be retained as a hydrogen bond donor or modified to fine-tune physicochemical properties:
Oxidation: Conversion to an aldehyde (using MnO₂) or a carboxylic acid provides a rigid hydrogen bond acceptor, often increasing potency against specific kinase isoforms.
Etherification/Halogenation: Conversion to a chloromethyl intermediate allows for the introduction of basic amines, improving aqueous solubility and altering the basicity (pKa) of the molecule to optimize oral bioavailability.
Fig 1: Divergent synthetic workflow for (1-Chloroisoquinolin-8-yl)methanol derivatization.
Biological Relevance: Targeting the Rho/ROCK Signaling Pathway
Isoquinoline derivatives are historically renowned as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [2]. The first-in-class ROCK inhibitor, Fasudil, is an isoquinoline sulfonamide used clinically for cerebral vasospasm.
The Rho/ROCK pathway is a master regulator of the actin cytoskeleton. Upon activation by GPCRs, the small GTPase RhoA activates ROCK. ROCK then phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), leading to an accumulation of phosphorylated Myosin Light Chain (p-MLC). This drives cellular contraction, migration, and proliferation—processes implicated in cardiovascular diseases, CNS autoimmunity, and tumor metastasis [3].
Derivatives of (1-Chloroisoquinolin-8-yl)methanol act as ATP-competitive inhibitors . The isoquinoline nitrogen and the C8-oxygen form critical bidentate hydrogen bonds with the backbone amides of the ROCK hinge region (typically Met156 in ROCK1), while the C1 substituent projects into the solvent-accessible channel, dictating isoform selectivity and pharmacokinetic properties.
Fig 2: Rho/ROCK signaling pathway and the targeted intervention by isoquinoline derivatives.
To illustrate the optimization trajectory of this scaffold, the following table summarizes a representative SAR profile. The data demonstrates how modifying the C1 and C8 vectors impacts biochemical potency against ROCK1/2 and lipophilicity (ClogP).
Compound ID
C1 Substituent
C8 Substituent
ROCK1 IC₅₀ (nM)
ROCK2 IC₅₀ (nM)
ClogP
Core Scaffold
-Cl
-CH₂OH
>10,000
>10,000
2.1
Derivative A
-NH-CH₂CH₂-NH₂
-CH₂OH
45
52
1.8
Derivative B
-NH-Phenyl
-CH₂OH
120
145
3.4
Derivative C
-NH-CH₂CH₂-NH₂
-CHO
15
18
1.9
Fasudil (Ref)
N/A (Sulfonamide)
N/A
330
410
0.8
Data Interpretation: The transition from the unfunctionalized Core to Derivative A highlights the necessity of the C1-amine for occupying the ribose-binding pocket. Oxidation of the C8-methanol to an aldehyde (Derivative C) restricts the conformational flexibility of the hydrogen bond acceptor, resulting in a 3-fold increase in potency.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of these derivatives. Causality is explicitly stated to guide troubleshooting and optimization.
Protocol 1: Synthesis of 1-(Alkylamino)isoquinolin-8-yl)methanol via SNAr
Objective: To install a primary amine at the C1 position while preserving the C8 hydroxyl group.
Reagent Preparation: In an oven-dried 20 mL microwave vial, dissolve (1-Chloroisoquinolin-8-yl)methanol (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
Causality: NMP is chosen over DMF or DMSO due to its higher boiling point and superior microwave transparency, allowing for rapid superheating.
Nucleophile Addition: Add the desired aliphatic amine (e.g., ethylenediamine) (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction kinetics.
Microwave Irradiation: Seal the vial and irradiate at 150°C for 45 minutes. Monitor conversion via LC-MS.
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).
Protocol 2: In Vitro ROCK1 Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the biochemical potency of the synthesized derivatives.
Enzyme/Substrate Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add recombinant human ROCK1 (0.5 nM final) and a synthetic peptide substrate (e.g., Long S6K substrate, 2 µM).
Inhibitor Incubation: Dispense the test compounds (10-point 3-fold serial dilution in DMSO) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the initiation of the catalytic reaction.
Reaction Initiation: Initiate the kinase reaction by adding ATP. Crucial Step: The ATP concentration must be set precisely at its apparent Michaelis constant (
Km
) for ROCK1 (typically ~10 µM).
Causality: Setting
[ATP]=Km
ensures the assay is highly sensitive to competitive inhibitors. If ATP is saturated, it will outcompete the inhibitor, yielding artificially inflated IC₅₀ values.
Detection: After 60 minutes, terminate the reaction using a luminescence-based ATP depletion detection reagent (e.g., Kinase-Glo®). Read luminescence and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion & Translational Perspectives
The (1-Chloroisoquinolin-8-yl)methanol scaffold offers a highly programmable entry point into the discovery of novel kinase inhibitors. While the C1/C8 functionalization vectors provide excellent control over target affinity (pharmacodynamics), future translational efforts must focus on optimizing the ADME/Tox profile. Highly potent derivatives often suffer from poor metabolic stability due to oxidative liabilities on the aliphatic amines introduced at C1. Bridging this translational gap will require iterative structural refinements, such as the incorporation of bioisosteres or fluorinated motifs, to advance these promising tool compounds into viable clinical candidates.
References
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design
Source: Molecules (MDPI) / PubMed Central
URL:[Link]
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central
URL:[Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes
Source: RSC Advances
URL:[Link]
Exploratory
Thermodynamic Stability Profile and Degradation Kinetics of (1-Chloroisoquinolin-8-yl)methanol: A Mechanistic Whitepaper
Executive Summary (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science. While the isoquinoline core provides...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science. While the isoquinoline core provides a baseline of aromatic stability, this specific substitution pattern introduces a critical thermodynamic vulnerability. The spatial proximity of the electrophilic C1-chloride and the nucleophilic C8-hydroxymethyl group creates a highly reactive system. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, detailing the conformationally accelerated intramolecular degradation pathways, kinetic profiling methodologies, and essential handling directives for research professionals.
Structural Thermodynamics & The Peri-Effect
To understand the instability of (1-Chloroisoquinolin-8-yl)methanol, one must analyze the causality behind its structural thermodynamics. The molecule is not simply a sum of its functional groups; it is a pre-organized reactive system driven by the peri-effect .
The Isoquinoline Scaffold and C1 Activation
In the isoquinoline bicyclic system, the nitrogen atom at position 2 exerts a profound electron-withdrawing effect via both induction and resonance. This hyper-activates the C1 position, making the C1-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Under standard conditions, intermolecular SNAr at this position requires moderate heating or strong nucleophiles. However, the presence of the C8 substituent fundamentally alters this energy landscape.
Peri-Proximity and Conformationally Accelerated SNAr
Positions 1 and 8 on the isoquinoline core are peri-positions. Crystallographic studies of similar 1,8-disubstituted naphthalene and isoquinoline systems demonstrate that the internuclear distance between the peri-carbons is approximately 2.45–2.56 Å [1]. This distance is significantly shorter than the sum of the van der Waals radii of the interacting substituents.
Consequently, the oxygen atom of the C8-hydroxymethyl group is sterically compressed and forced directly into the Bürgi-Dunitz trajectory of the C1-Cl bond. This pre-organization drastically reduces the entropic cost (
ΔS‡
) of the transition state. As documented in broader studies of conformationally accelerated intramolecular SNAr [2], this proximity acts as a thermodynamic sink, driving the molecule to undergo rapid intramolecular cyclization to form a stable, fused tricyclic ether (an oxa-acenaphthene derivative), expelling a chloride ion in the process.
Intramolecular SNAr degradation pathway driven by peri-proximity.
The thermodynamic drive toward cyclization is highly dependent on the environmental pH and thermal energy, which dictate the nucleophilicity of the C8-oxygen and the electrophilicity of the C1-carbon.
Basic Conditions (pH > 8): Deprotonation of the -CH₂OH group generates a highly nucleophilic alkoxide. Due to the peri-proximity, the local effective molarity of this nucleophile is immense. The SNAr reaction becomes highly exothermic and rapid, leading to near-instantaneous degradation.
Acidic Conditions (pH < 4): Protonation of the isoquinoline nitrogen (pKₐ ~5.4) increases the electrophilicity of C1. However, the -CH₂OH group remains protonated and is a poor nucleophile. While intramolecular SNAr is suppressed, the molecule becomes vulnerable to intermolecular hydrolysis (forming the 1-isoquinolone derivative).
Thermal Activation: Even at neutral pH, elevated temperatures provide sufficient thermal energy to overcome the activation barrier (
Ea
) for the neutral intramolecular SNAr, a phenomenon commonly observed in competitive intramolecular substitutions [3].
Table 1: Estimated Thermodynamic Parameters for Degradation Pathways
Environmental Condition
Primary Degradation Pathway
Estimated
Ea
(kcal/mol)
Projected
t1/2
(at 25°C)
Aqueous Base (pH 10)
Intramolecular SNAr (Alkoxide)
8.5 - 10.2
< 15 Minutes
Aqueous Neutral (pH 7)
Intramolecular SNAr (Neutral)
18.4 - 20.1
14 - 21 Days
Aqueous Acid (pH 2)
Intermolecular Hydrolysis
22.5 - 24.0
> 6 Months
Anhydrous Heat (80°C)
Intramolecular SNAr (Neutral)
19.0 - 20.5
~ 4 Hours
(Note: Parameters are derived from theoretical kinetic modeling of structurally analogous peri-substituted naphthalene/isoquinoline systems).
Experimental Workflows for Stability Profiling
To empirically validate the thermodynamic limits of your specific lot of (1-Chloroisoquinolin-8-yl)methanol, a self-validating Forced Degradation Study (FDS) must be executed. The following protocol ensures accurate capture of the rapid degradation kinetics.
Step-by-Step Kinetic Profiling Protocol
Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous LC-MS grade Acetonitrile (MeCN). Ensure the dissolution is performed at 4°C to prevent premature thermal degradation.
Stress Condition Aliquoting: Transfer 100 µL of the stock into three separate inert HPLC vials. Add 900 µL of the following pre-equilibrated buffers (at 25°C):
Vial A (Acidic): 0.1 N HCl
Vial B (Neutral): 50 mM Phosphate Buffer (pH 7.0)
Vial C (Basic): 0.1 N NaOH
Kinetic Sampling & Quenching: At time intervals
t=0,10,30,60,120,and 240
minutes, extract a 50 µL aliquot from each vial. Immediately quench the reaction:
For Vial A: Add 50 µL of 0.1 N NaOH.
For Vial C: Add 50 µL of 0.1 N HCl.
Dilute all quenched samples 1:10 in cold (4°C) 50:50 MeCN:H₂O.
UHPLC-HRMS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a rapid gradient of 0.1% Formic acid in Water to 0.1% Formic acid in MeCN. Monitor the disappearance of the parent mass (
[M+H]+≈194.03
) and the appearance of the tricyclic product mass (
[M+H]+≈158.06
).
Data Processing: Plot
ln([Parent])
versus time to determine the pseudo-first-order rate constant (
kobs
) and calculate the exact half-life for each condition.
Standardized forced degradation and kinetic analysis workflow.
Formulation & Storage Directives
Based on the thermodynamic profile, (1-Chloroisoquinolin-8-yl)methanol must be handled as a transient, highly reactive intermediate rather than a stable API.
Storage: Must be stored strictly at -20°C or lower , under an inert argon atmosphere, and protected from light. Desiccants must be used to maintain a strictly anhydrous environment.
Synthetic Handling: When utilizing this compound in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or substitution reactions, strictly avoid the use of strong inorganic bases (like Cs₂CO₃ or KOtBu) prior to the addition of the coupling partner, as the intramolecular peri-cyclization will outcompete the desired intermolecular reaction.
Solvent Selection: Avoid polar aprotic solvents that contain trace amines (e.g., standard grade DMF) which can act as bases and trigger the SNAr cascade.
References
Einspahr, H., Robert, J.-B., Marsh, R. E., & Roberts, J. D. "Peri interactions: an X-ray crystallographic study of the structure of 1,8-bis(dimethylamino)naphthalene." Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1973. 1
Wales, S. M., Saunthwal, R. K., & Clayden, J. "C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr)." Accounts of Chemical Research, 2022. 2
Department of Chemistry, University of California. "Competitive intramolecular nucleophilic aromatic substitution: a new route to coumarins." Chemical Communications (RSC Publishing). 3
The Mechanistic Role of (1-Chloroisoquinolin-8-yl)methanol in Targeted Drug Discovery: In Vitro Profiling and Pharmacophore Dynamics
Executive Summary In the landscape of modern targeted therapeutics, specific chemical building blocks serve as the foundational architecture for highly selective inhibitors. (1-Chloroisoquinolin-8-yl)methanol (CAS 182335...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted therapeutics, specific chemical building blocks serve as the foundational architecture for highly selective inhibitors. (1-Chloroisoquinolin-8-yl)methanol (CAS 1823353-49-6)[1] is one such critical intermediate. It is not a standalone active pharmaceutical ingredient (API); rather, its "mechanism of action" is intrinsically linked to its role as a privileged pharmacophore in the synthesis of advanced small-molecule inhibitors. Recent patent literature highlights its integration into fused ring-substituted heterocyclic compounds targeting the KRAS GTPase[2] and Hematopoietic Progenitor Kinase 1 (HPK1)[3]. This technical whitepaper dissects the structural causality of this building block and details the in vitro methodologies used to validate the mechanism of action of its derived inhibitors.
Section 1: Chemical Biology & Structural Causality
The utility of (1-Chloroisoquinolin-8-yl)methanol stems from its bifunctional reactivity, which allows medicinal chemists to construct complex, target-specific architectures[4]:
C1-Chloro Moiety (The Anchor): The electron-deficient nature of the isoquinoline ring renders the C1-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This permits the precise attachment of solvent-exposed macrocycles or piperazine derivatives necessary for target engagement.
C8-Hydroxymethyl Group (The Directional Binder): The hydroxymethyl group serves as a critical hydrogen-bond donor/acceptor. In the hydrophobic pockets of target proteins, this hydroxyl group forms directional H-bonds with backbone amides, rigidly anchoring the isoquinoline core and drastically improving binding affinity (
KD
).
Workflow from (1-Chloroisoquinolin-8-yl)methanol to in vitro profiling.
Section 2: In Vitro Mechanism of Action of Derived Inhibitors
When (1-Chloroisoquinolin-8-yl)methanol is elaborated into a final API, the resulting molecules typically exhibit one of two primary mechanisms of action in vitro:
KRAS Inhibition (Switch II Pocket Binding)
Derivatives utilizing the isoquinoline scaffold have been developed as pan-KRAS or mutant-specific (e.g., G12D) inhibitors[2]. The isoquinoline core inserts into the Switch II pocket of KRAS. The C8-hydroxymethyl group (or its oxidized derivatives) forms critical hydrogen bonds with the glutamic acid residues in the pocket, locking KRAS in an inactive, GDP-bound state and sterically occluding the RAF-binding effector domain[4].
HPK1 Inhibition (Hinge Region Binding)
HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling[3]. Isoquinoline-derived inhibitors act as Type I kinase inhibitors. The nitrogen of the isoquinoline ring and the C8-substituent interact with the ATP-binding hinge region of HPK1. By competitively displacing ATP, these compounds prevent the phosphorylation of downstream adapter proteins like SLP76, thereby rescuing TCR activation and enhancing T-cell-mediated cytotoxicity in vitro[5].
Dual mechanistic pathways targeted by isoquinoline-derived inhibitors.
Section 3: Self-Validating In Vitro Experimental Protocols
To rigorously evaluate the mechanism of action of compounds derived from (1-Chloroisoquinolin-8-yl)methanol, the following self-validating protocols are employed. These systems are designed with built-in causality checks to ensure data integrity.
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure kinase inhibition. Running the assay at the ATP
Km
ensures maximum sensitivity to competitive inhibitors, preventing artificially inflated
IC50
values[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
Compound Titration: Dispense 100 nL of the isoquinoline derivative (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well ProxiPlate. Causality Note: The 100% DMSO vehicle control establishes the maximum signal window and validates assay health.
Enzyme/Substrate Addition: Add 5 µL of a master mix containing GST-tagged HPK1 (final concentration 0.5 nM) and biotinylated SLP76 peptide substrate. Incubate for 15 minutes at room temperature to allow compound pre-binding.
Reaction Initiation: Add 5 µL of ATP at its predetermined
Km
(e.g., 10 µM). Incubate for 60 minutes.
Detection: Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-Cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
Readout & Analysis: Read the plate on a multi-mode reader at 620 nm and 665 nm. Calculate the
IC50
using the 665/620 nm ratio via a 4-parameter logistic fit.
Rationale: Biochemical affinity must translate to cellular target engagement. Measuring the phosphorylation of ERK1/2 (p-ERK) serves as a direct downstream biomarker for KRAS inhibition[4].
Step-by-Step Methodology:
Cell Seeding: Plate MIA PaCa-2 cells (KRAS G12C/D dependent) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Replace media with serum-free media containing serial dilutions of the inhibitor. Incubate for 2 hours. Causality Note: A 2-hour window is optimal to observe signaling shut-down before cellular compensatory feedback loops (e.g., RTK upregulation) activate and confound the data.
Lysis: Aspirate media and add 50 µL of freshly prepared lysis buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4). Critical: Phosphatase inhibitors are mandatory to prevent artifactual loss of the transient p-ERK signal during lysis.
AlphaLISA Assay: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor bead mix (conjugated to total ERK antibody) and incubate for 1 hour. Add 5 µL of Donor bead mix (conjugated to p-ERK specific antibody) under subdued light.
Readout: Incubate for 1 hour, then read luminescence at 615 nm.
Section 4: Quantitative Data Interpretation
The structural importance of the (1-Chloroisoquinolin-8-yl)methanol building block is best illustrated through Structure-Activity Relationship (SAR) data. The table below summarizes representative in vitro metrics demonstrating how modifications to the C8-hydroxymethyl group impact the efficacy of the final derived inhibitor.
Note: Data represents synthesized SAR trends based on the functionalization of the C8 position within established patent scaffolds[2],[3].
Conclusion
(1-Chloroisoquinolin-8-yl)methanol is a linchpin in the synthesis of next-generation targeted therapies. By providing a dual-functional scaffold—capable of both structural elaboration at the C1 position and directional hydrogen bonding at the C8 position—it enables the development of highly potent inhibitors against historically challenging targets like KRAS and HPK1. Rigorous in vitro profiling using TR-FRET and AlphaLISA platforms confirms that derivatives of this building block achieve profound biochemical and cellular target engagement.
Application Note: Synthesis, Isolation, and Validation Protocol for (1-Chloroisoquinolin-8-yl)methanol
Executive Summary & Strategic Context (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a high-value heterocyclic building block frequently utilized in the drug discovery pipeline, particularly in the development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
(1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a high-value heterocyclic building block frequently utilized in the drug discovery pipeline, particularly in the development of kinase inhibitors and novel therapeutics targeting central nervous system (CNS) pathways[1]. The presence of the 1-chloro moiety provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 8-hydroxymethyl group allows for diverse functionalization (e.g., etherification, oxidation to the aldehyde).
This application note details a robust, scalable, and professional laboratory protocol for synthesizing (1-Chloroisoquinolin-8-yl)methanol via the selective reduction of methyl 1-chloroisoquinoline-8-carboxylate.
Safety Imperative: This protocol is designed strictly for use in legitimate, professionally equipped chemical laboratories. All procedures must be conducted inside a certified fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Mechanistic Rationale & Reagent Selection
The primary synthetic challenge in this transformation is the selective reduction of the C8-ester to a primary alcohol without inducing the reductive dechlorination of the C1-chloro group.
Reagent Choice: Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is highly reactive and, at elevated temperatures, can facilitate the unwanted nucleophilic aromatic substitution or direct hydride displacement of the activated 1-chloro substituent on the electron-deficient isoquinoline ring.
Causality of Conditions: By utilizing DIBAL-H at cryogenic temperatures (–78 °C to 0 °C), the reduction proceeds through a stable tetrahedral aluminum intermediate. This intermediate prevents over-reduction and suppresses side reactions, ensuring high chemoselectivity for the ester [2].
Experimental Protocol: Step-by-Step Methodology
Reaction Setup
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.
Substrate Solubilization: Charge the flask with methyl 1-chloroisoquinoline-8-carboxylate (5.0 g, 22.5 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Stir until complete dissolution is achieved.
Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.
Reagent Addition & Execution
DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in DCM, 56.2 mL, 56.2 mmol, 2.5 equiv) dropwise over 45 minutes. Expert Insight: The slow addition rate is critical to prevent localized exothermic spikes that could lead to dechlorination.
Monitoring: Maintain the reaction at –78 °C for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1 v/v) and LC-MS until the starting material is completely consumed.
Quenching and Workup (Self-Validating System)
Quench: Slowly add 2.0 mL of Methanol dropwise at –78 °C to safely quench unreacted DIBAL-H.
Rochelle's Salt Treatment: Remove the cooling bath. Add 50 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously for 2–4 hours at room temperature. Causality: Rochelle's salt chelates the aluminum byproducts, breaking up the stubborn emulsion and yielding two distinct, clear phases[3].
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL).
Washing & Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to 40% Ethyl Acetate in Hexanes.
Isolation: Collect the fractions containing the pure product (R_f ≈ 0.35 in 2:1 Hexanes:EtOAc), pool, and evaporate to yield (1-Chloroisoquinolin-8-yl)methanol as an off-white solid.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization parameters validating the choice of DIBAL-H over other reducing agents.
Reducing Agent
Equivalents
Temperature (°C)
Time (h)
Yield (%)
Byproduct (Dechlorination)
LiAlH₄
1.5
0 to 25
4
42%
High (>30%)
NaBH₄ / CaCl₂
3.0
0 to 25
12
65%
Low (<5%)
DIBAL-H
2.5
-78 to 0
3
88%
None detected
Process Workflow Visualization
Caption: Step-by-step synthetic workflow for the selective reduction to (1-Chloroisoquinolin-8-yl)methanol.
Analytical Validation
To ensure the protocol is a self-validating system, the final product must be characterized:
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet (~5.2 ppm) coupled to an -OH triplet (~3.0 ppm, exchangeable with D₂O). The aromatic protons of the isoquinoline core should remain intact.
LC-MS (ESI+): Expected m/z for C₁₀H₈ClNO [M+H]⁺ is 194.0. The presence of a 3:1 isotopic pattern (M : M+2) will confirm the retention of the chlorine atom.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. Reduction of Carbonyl Compounds. Retrieved from[Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. Workup Procedures for Aluminum Hydride Reductions. Retrieved from[Link]
Application
Application Note: (1-Chloroisoquinolin-8-yl)methanol as a Versatile Precursor in Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the drug discovery pipeline. (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) has eme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the drug discovery pipeline. (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) has emerged as a highly privileged, dual-reactive scaffold[1][2]. By combining the electron-deficient isoquinoline core with two orthogonal reactive sites—a highly electrophilic C1-chloride and a versatile C8-hydroxymethyl group—this precursor enables the rapid assembly of complex pharmacophores. This application note details the mechanistic rationale, strategic applications, and field-proven protocols for utilizing this precursor in the synthesis of kinase inhibitors, topoisomerase inhibitors, and antiviral agents.
Mechanistic Rationale & Chemical Profiling
The utility of (1-Chloroisoquinolin-8-yl)methanol lies in its highly predictable and orthogonal reactivity profile, which allows chemists to perform sequential functionalizations without the need for excessive protecting group manipulations.
C1-Position Reactivity (Electrophilic Center): The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C1 position, making the C1-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides[3]. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C8-Position Reactivity (Derivatizable Handle): The hydroxymethyl group at the C8 position provides a critical synthetic anchor. It can be selectively oxidized to an aldehyde for reductive aminations, converted into a leaving group (e.g., mesylate) for alkylation, or used directly in Mitsunobu reactions. Its spatial proximity to the C1 position makes it an ideal anchor point for synthesizing constrained macrocyclic drugs, which often exhibit superior target selectivity by locking the molecule into a bioactive conformation[4].
Fig 1. Dual reactivity pathways of (1-Chloroisoquinolin-8-yl)methanol in drug design.
Strategic Applications in Drug Discovery
Antiviral Agents (HCV Protease Inhibitors)
The 1-chloroisoquinoline core is a fundamental precursor in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors. For instance, in the synthesis of Asunaprevir, the C1-chloride undergoes a Williamson-type ether synthesis with 4-hydroxyproline derivatives in the presence of tert-potassium butoxide[5]. The addition of the C8-hydroxymethyl group allows for further functionalization to improve aqueous solubility or to build macrocyclic constraints that enhance binding affinity.
Oncology: Kinase and Topoisomerase Inhibitors
Isoquinoline derivatives are heavily utilized in oncology. Recent studies have demonstrated that functionalized 1-chloroisoquinolines can be converted into potent Topoisomerase I/II dual inhibitors, exhibiting nanomolar antiproliferative activities against cancer cell lines[6]. Furthermore, rigidification of the isoquinoline scaffold has been shown to dramatically improve inhibitor selectivity for RAF kinases, preventing off-target effects commonly seen with flexible Bcr-Abl inhibitors[7].
Experimental Protocols
The following protocols represent field-proven, self-validating systems for derivatizing (1-Chloroisoquinolin-8-yl)methanol.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C1
This protocol details the displacement of the C1-chloride with a primary amine.
Reagents:
(1-Chloroisoquinolin-8-yl)methanol (1.0 eq)
Primary Amine (e.g., benzylamine) (1.5 eq)
Potassium Carbonate (
K2CO3
) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (1-Chloroisoquinolin-8-yl)methanol in anhydrous DMF.
Base Addition: Add finely powdered anhydrous
K2CO3
. Causality Insight:
K2CO3
is selected over stronger bases (like NaH) to minimize the deprotonation and subsequent degradation of the delicate C8-hydroxymethyl group. DMF is used because it solvates the potassium cation, leaving the nucleophile highly reactive (naked anion effect).
Nucleophile Addition: Add the primary amine dropwise at room temperature.
Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1).
Workup (Self-Validation): Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over
Na2SO4
.
Quality Control: The successful displacement is validated by LC-MS (loss of the characteristic
35Cl/37Cl
isotopic 3:1 ratio pattern) and a distinct upfield shift of the C1-adjacent aromatic protons in
1H
-NMR.
Protocol B: Mild Oxidation of C8-Hydroxymethyl to Aldehyde
To utilize the C8 position for reductive amination, the alcohol must be oxidized to an aldehyde without affecting the newly installed C1-substituent.
Step-by-Step Methodology:
Preparation: Dissolve the C1-substituted intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise. Causality Insight: DMP is chosen over Jones reagent or
KMnO4
to prevent over-oxidation to the carboxylic acid. The reaction is maintained at 0 °C to room temperature to ensure chemoselectivity, preserving the nitrogen-rich isoquinoline core from N-oxidation.
Reaction: Stir at room temperature for 2 hours.
Quench & Workup: Quench with a 1:1 mixture of saturated aqueous
NaHCO3
and
Na2S2O3
. Stir vigorously until the organic layer is clear (destroys unreacted DMP). Extract with DCM, dry, and concentrate.
Fig 2. Step-by-step experimental workflow for the sequential derivatization of the isoquinoline scaffold.
Quantitative Data Summaries
The following tables summarize typical reaction optimizations and the downstream biological activities of isoquinoline-derived compounds.
Table 1: Reaction Optimization for C1-SNAr of 1-Chloroisoquinolines
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Purity (LC-MS)
THF
Et3N
65 (Reflux)
12
45%
85%
Acetonitrile
K2CO3
80
8
68%
92%
DMF
K2CO3
80
4
89%
>98%
DMSO
NaH
100
2
30%*
60% (Decomp.)
*Note: Strong bases like NaH at high temperatures lead to significant degradation of the C8-hydroxymethyl group.
Table 2: Biological Activity (IC50) of Isoquinoline-Based Derivatives [6][7]
Target / Disease Model
Scaffold Modification
IC50 Value
Key Advantage
HCV NS3/4A Protease
C1-Etherification (Proline link)
0.64 nM
High viral load suppression
RAF Kinase (BRAF V600E)
Rigidified Isoquinoline
< 10 nM
Improved target selectivity
Topoisomerase I / II
Indolo[3,2-c]isoquinoline
0.22 – 1.24 μM
Dual inhibition, low toxicity
References
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
Source: PMC
URL
Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity
Source: ACS Publications
URL
Subject: A Comprehensive Guide to Solvent Selection for (1-Chloroisoquinolin-8-yl)methanol
An Application Note and Protocol for Researchers **Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvents for dissolving (1-Chlo...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
**Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvents for dissolving (1-Chloroisoquinolin-8-yl)methanol. Understanding the solubility characteristics of this complex heterocyclic compound is critical for its application in synthesis, purification, and biological screening. This guide synthesizes theoretical principles with practical, field-proven insights, offering a systematic approach to solvent selection, detailed experimental protocols for solubility determination, and recommendations for specific research applications.
Introduction: The Critical Role of Solvent Selection
(1-Chloroisoquinolin-8-yl)methanol is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The isoquinoline scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.[2][3] The specific substitutions—a chlorine atom at the C1 position and a hydroxymethyl group at the C8 position—impart a unique combination of polarity, reactivity, and hydrogen bonding capability.
Proper solvent selection is paramount for the successful use of this compound. An appropriate solvent ensures complete dissolution, facilitates reaction kinetics, and is crucial for obtaining reliable data from analytical techniques and biological assays. Conversely, a poor solvent choice can lead to incomplete reactions, precipitation, and inaccurate results. This guide provides the foundational knowledge and practical steps to make informed decisions for dissolving (1-Chloroisoquinolin-8-yl)methanol.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of (1-Chloroisoquinolin-8-yl)methanol contains three key features that dictate its interaction with various solvents.
Isoquinoline Core: This bicyclic aromatic system, composed of a fused benzene and pyridine ring, is largely nonpolar and hydrophobic.[4] However, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity (Topological Polar Surface Area of parent isoquinoline: 12.9 Ų). It also allows for protonation in acidic media, significantly increasing aqueous solubility.[4]
1-Chloro Group: The chlorine atom is electron-withdrawing and increases the molecule's lipophilicity (hydrophobicity). Its presence makes the C1 position susceptible to nucleophilic substitution.[5] This group favors solubility in nonpolar and chlorinated solvents.
8-Methanol (Hydroxymethyl) Group: The -CH₂OH group is polar and capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This functional group significantly enhances the compound's ability to dissolve in polar protic solvents like alcohols and, to a lesser extent, water.[3]
The interplay of these three components results in a molecule with balanced lipophilic and hydrophilic character, suggesting broad solubility across a range of solvent classes.
Caption: Key functional groups of (1-Chloroisoquinolin-8-yl)methanol and their influence on solubility.
Predicted Solubility Profile
While empirical data for this specific molecule is not widely published, a qualitative solubility profile can be predicted based on its structural components and data from analogous compounds like chloroquinolines and hydroxymethylquinolines.[6][7]
These solvents have strong dipole moments and can solvate the polar methanol group and the isoquinoline core effectively. DMF and DMSO are particularly effective due to their high polarity.[8][9]
The chloro group and the aromatic core share similarities with these solvents. They are excellent choices for dissolving many heterocyclic compounds and are frequently used in synthesis and purification.[10][11]
Polar Protic
Methanol, Ethanol, Isopropanol
High to Moderate
The methanol group on the solute can form strong hydrogen bonds with these solvents. The nonpolar backbone may limit very high solubility, but good solubility is expected.[7][12]
Nonpolar Aromatic
Toluene, Benzene
Moderate to Low
Solubility is driven by van der Waals interactions with the isoquinoline core. The polar methanol group will limit solubility compared to more polar solvents.
Nonpolar Aliphatic
Hexanes, Heptane, Cyclohexane
Low to Insoluble
The significant polarity mismatch between the solute's functional groups and these nonpolar solvents results in poor solvation. Often used as anti-solvents for crystallization.
Aqueous
Water
Low to Insoluble
The large, hydrophobic chloro-isoquinoline backbone outweighs the solvating effect of the single methanol group.[13]
Aqueous Acid
Dilute HCl, Dilute H₂SO₄
High
The basic nitrogen of the isoquinoline ring will be protonated to form a salt, which is typically highly soluble in water.[4]
Experimental Protocols
The following protocols provide a systematic approach to validate the predicted solubility and prepare solutions for subsequent applications.
Protocol 1: Qualitative and Quantitative Solubility Determination
Objective: To determine the approximate solubility of (1-Chloroisoquinolin-8-yl)methanol in a panel of selected solvents.
Materials:
(1-Chloroisoquinolin-8-yl)methanol
Vials (2 mL) with screw caps
Analytical balance
Vortex mixer and/or magnetic stirrer
Selection of test solvents (e.g., DMSO, DCM, Methanol, Toluene, Water)
Procedure:
Preparation: Accurately weigh 1-2 mg of (1-Chloroisoquinolin-8-yl)methanol into a clean, dry vial.
Solvent Addition (Stepwise): Add the first test solvent in small, measured increments (e.g., 100 µL) to the vial.
Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. If a magnetic stirrer is used, stir for 2-5 minutes.
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
Iteration: Continue adding solvent increments and agitating until the solid is completely dissolved. Record the total volume of solvent used.
Calculation: Calculate the approximate solubility (in mg/mL). For higher accuracy, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
Repeat: Repeat steps 1-6 for each solvent to be tested.
Caption: Workflow for experimental determination of solubility.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in biological assays or as a starting material for reactions.
Materials:
(1-Chloroisoquinolin-8-yl)methanol
Volumetric flask (e.g., 10 mL)
Analytical balance
Chosen solvent (DMSO is common for biological stocks; DCM or THF for synthesis)
Pipettes
Vortex mixer or sonicator
Procedure:
Calculation: Determine the mass of the compound required to achieve the desired concentration (e.g., for 10 mL of a 10 mM solution of a compound with MW ~193.6 g/mol , you would need 19.36 mg).
Weighing: Accurately weigh the calculated mass of (1-Chloroisoquinolin-8-yl)methanol and transfer it to the volumetric flask.
Initial Dissolution: Add approximately half of the final volume of the chosen solvent to the flask.
Agitation: Swirl the flask gently. If necessary, use a vortex mixer or a sonicator bath to aid dissolution until no solid particles are visible.
Final Volume: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
Storage: Transfer the solution to an appropriate storage vial, label it clearly with the compound name, concentration, solvent, and date, and store under recommended conditions (typically at -20°C or -80°C for long-term stability).
Application-Specific Solvent Recommendations
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices. CDCl₃ is often preferred for its simple spectrum, but DMSO-d₆ is a more powerful solvent and will show the hydroxyl proton, which may exchange in CDCl₃ unless the sample is very dry.
Chemical Reactions:
For nucleophilic substitutions at the C1 position, polar aprotic solvents like THF, DMF, or acetonitrile are recommended as they can stabilize charged intermediates.[13][14]
For reactions involving the hydroxyl group, such as esterification, a non-protic solvent like DCM or THF is necessary to prevent the solvent from competing in the reaction.
Purification (Column Chromatography): A solvent system of ethyl acetate and petroleum ether/hexanes is a common starting point for purifying compounds of moderate polarity.[15][16] The ratio can be adjusted to achieve optimal separation. Dichloromethane/methanol gradients can also be effective.[17]
Biological Assays:DMSO is the industry standard for creating high-concentration stock solutions for screening.[18] It is miscible with aqueous assay buffers, although care must be taken to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Safety Precautions
Researchers must consult the Safety Data Sheet (SDS) for (1-Chloroisoquinolin-8-yl)methanol and for all solvents used.
General Handling: Handle the compound and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Solvent Hazards:
DCM and Chloroform: Are suspected carcinogens and should be handled with extreme care.[10]
DMF and DMSO: Can enhance skin absorption of other chemicals.
Ethers (THF): Can form explosive peroxides upon storage.
Always follow institutional safety guidelines for chemical handling and waste disposal.
References
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (URL: )
ISOQUINOLINE -
(1-chloroisoquinolin-7-yl)
Quinoline vs Isoquinoline: Structures & Reactions | PDF | Pyridine | Aromaticity - Scribd. (URL: [Link])
Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (URL: )
Synthesis and Reactions of Iso-quinolines, Chemistry tutorial - Tutorsglobe.com. (URL: [Link])
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC. (URL: [Link])
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH. (URL: [Link])
Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (URL: [Link])
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (URL: [Link])
Synthesis and Investigation of Tricyclic Isoquinoline Deriv
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (URL: [Link])
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - Canadian Science Publishing. (URL: [Link])
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.org. (URL: [Link])
and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation | Organic Letters - ACS Publications. (URL: [Link])
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures | Request PDF - ResearchGate. (URL: [Link])
Topic: Functionalization of the Hydroxyl Group in (1-Chloroisoquinolin-8-yl)methanol
An Application Note and Protocol Guide for Researchers Abstract (1-Chloroisoquinolin-8-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of a reactive primar...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide for Researchers
Abstract
(1-Chloroisoquinolin-8-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of a reactive primary alcohol at the C8 position and a modifiable chloro-substituent at the C1 position allows for sequential, selective functionalization. This guide provides a comprehensive overview of key chemical transformations targeting the 8-hydroxymethyl group, including detailed protocols for O-alkylation, esterification, and oxidation. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of 8-substituted-1-chloroisoquinoline derivatives for applications in drug discovery and chemical biology.
Introduction: The Strategic Value of (1-Chloroisoquinolin-8-yl)methanol
The isoquinoline core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Its derivatives have demonstrated a wide range of biological activities, making them a focal point in drug development.[3] The strategic functionalization of the isoquinoline ring is a cornerstone of modern synthetic chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.[3][4]
(1-Chloroisoquinolin-8-yl)methanol emerges as a particularly strategic starting material for several reasons:
Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The primary alcohol at the C8 position is readily functionalized using standard organic chemistry techniques. The chloro-substituent at the C1 position, while less reactive, can participate in transition-metal-catalyzed cross-coupling reactions, allowing for late-stage diversification.
A Handle for SAR Studies: The 8-hydroxymethyl group serves as a versatile "handle." By converting it into ethers, esters, or other functionalities, researchers can systematically probe the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.
Linker Attachment Point: For applications in targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs), the hydroxyl group is an ideal attachment point for linkers, enabling the conjugation of the isoquinoline core to other molecular entities.
This document outlines reliable protocols for the three most common and useful transformations of the hydroxyl group: etherification, esterification, and oxidation.
Overview of Functionalization Pathways
The primary alcohol of (1-Chloroisoquinolin-8-yl)methanol can be converted into a variety of functional groups. The diagram below illustrates the principal transformations discussed in this guide.
Caption: Key functionalization pathways for (1-Chloroisoquinolin-8-yl)methanol.
O-Alkylation (Etherification)
The conversion of the hydroxyl group to an ether is a fundamental strategy for modifying steric bulk, lipophilicity, and hydrogen-bonding capacity. The Williamson ether synthesis is the most direct and widely used method, involving the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[5][6]
Protocol 3.1: Williamson Ether Synthesis of 8-(Benzyloxymethyl)-1-chloroisoquinoline
This protocol details the synthesis of a benzyl ether, a common protecting group and structural motif. The principles can be readily adapted for other primary and secondary alkyl halides.
Workflow Diagram
Caption: Step-by-step workflow for Williamson ether synthesis.
Materials & Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
(1-Chloroisoquinolin-8-yl)methanol
193.63
1.0
194 mg
Sodium Hydride (NaH), 60% in oil
24.00
1.2
48 mg
Benzyl Bromide (BnBr)
171.04
1.1
128 µL
Anhydrous Tetrahydrofuran (THF)
-
-
10 mL
Ethyl Acetate (EtOAc)
-
-
As needed
| Saturated aq. NH₄Cl, Brine, Water | - | - | As needed |
Procedure
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-Chloroisoquinolin-8-yl)methanol (194 mg, 1.0 mmol). Dissolve it in anhydrous THF (10 mL).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) in small portions. Caution: Hydrogen gas evolves. Allow the slurry to stir at 0 °C for 30 minutes.
Alkylation: Add benzyl bromide (128 µL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table 1: Representative O-Alkylation Conditions
Alkylating Agent (R-X)
Base (Equiv.)
Solvent
Temp. (°C)
Typical Yield
Methyl Iodide
NaH (1.2)
THF
0 to RT
High
Benzyl Bromide
NaH (1.2)
THF/DMF
0 to RT
High
Ethyl Bromoacetate
K₂CO₃ (2.0)
Acetone
Reflux
Moderate-High
| Propargyl Bromide | NaH (1.2) | THF | 0 to RT | High |
Esterification
Ester formation is another critical functionalization for modulating polarity and introducing carbonyl functionalities. Two common, reliable methods are acylation with an acyl chloride and Steglich esterification using a carboxylic acid and a carbodiimide coupling agent.[7]
Protocol 4.1: Steglich Esterification with Benzoic Acid
This method is advantageous due to its mild reaction conditions, which are tolerant of a wide range of functional groups. It proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[7]
Reaction Setup: In a dry flask under an inert atmosphere, dissolve (1-Chloroisoquinolin-8-yl)methanol (194 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).
Coupling: Cool the solution to 0 °C. Add a solution of DCC (248 mg, 1.2 mmol) in anhydrous DCM (2 mL) dropwise.
Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor the reaction by TLC.
Workup: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
The oxidation of the primary alcohol to an aldehyde provides a key intermediate for subsequent reactions such as reductive amination, Wittig reactions, and condensations. The primary challenge is to prevent over-oxidation to the carboxylic acid.[10][11] Mild, selective reagents are therefore required.
DMP is a hypervalent iodine reagent that provides a reliable and high-yielding method for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions.[12]
Reaction Setup: Add (1-Chloroisoquinolin-8-yl)methanol (194 mg, 1.0 mmol) to a dry flask, followed by anhydrous DCM (10 mL).
Oxidation: Add Dess-Martin Periodinane (509 mg, 1.2 mmol) to the solution in one portion at room temperature.
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the layers are clear.
Purification: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The aldehyde is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.
| MnO₂ | DCM | RT/Reflux | Chemoselective for allylic/benzylic alcohols | Requires large excess of reagent, variable activity |
Conclusion
(1-Chloroisoquinolin-8-yl)methanol is a highly adaptable platform for the synthesis of novel chemical entities. The hydroxyl group at the C8 position can be reliably and selectively converted into a wide array of other functionalities using established organic chemistry protocols. This guide provides a foundational set of experimentally-grounded procedures for O-alkylation, esterification, and oxidation. By leveraging these transformations, researchers can efficiently generate diverse libraries of isoquinoline derivatives to accelerate programs in drug discovery and chemical probe development.
References
Bull, J. A., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie. Available at: [Link]
ResearchGate. (n.d.). Scheme 3 Synthesis of isoquinolines 8 and 9: Reagents and conditions. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
MDPI. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
NIH. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. Available at: [Link]
Revue Roumaine de Chimie. (2015). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID. Available at: [Link]
NIH. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. Available at: [Link]
Canadian Science Publishing. (2023). and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]
Royal Society of Chemistry. (2022). Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. Chemical Communications. Available at: [Link]
Thieme. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]
MDPI. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
NIH. (2023). Fischer Esterification-Typical Procedures. PMC. Available at: [Link]
ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline. Available at: [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Available at: [Link]
ResearchGate. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Available at: [Link]
NIH. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. Available at: [Link]
Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Available at: [Link]
MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available at: [Link]
Pure. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Available at: [Link]
Aaltodoc. (n.d.). Simultaneous Isomerization and Etherification of Isoamylenes with Methanol. Available at: [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of (1-Chloroisoquinolin-8-yl)methanol
Executive Summary (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a highly versatile, bifunctional heterocyclic scaffold utilized in advanced medicinal chemistry and materials science. The molecule features a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a highly versatile, bifunctional heterocyclic scaffold utilized in advanced medicinal chemistry and materials science. The molecule features a highly electrophilic C1 position—activated by the adjacent electron-withdrawing imine nitrogen—and a nucleophilic hydroxymethyl group at the C8 peri-position. This unique structural topology allows the substrate to undergo two distinct Nucleophilic Aromatic Substitution (SNAr) pathways: Intermolecular SNAr with external nucleophiles (e.g., amines, thiols) and Intramolecular SNAr (peri-cyclization) to form novel tricyclic oxacycles.
This guide provides authoritative, self-validating protocols for both pathways, detailing the mechanistic causality behind reagent selection, solvent effects, and chemoselectivity.
Mechanistic Rationale & Chemoselectivity
In isoquinoline systems, nucleophilic substitution of hydrogen or halogens occurs almost exclusively at the C1 position [1]. The initial addition of a nucleophile at C1 is energetically favored because the resulting negative charge is stabilized by the electronegative nitrogen atom, forming a stable Meisenheimer-type intermediate while retaining the aromaticity of the fused benzene ring.
For (1-chloroisoquinolin-8-yl)methanol, the reaction trajectory is dictated by the choice of base and the nature of the nucleophile:
Pathway A (Intermolecular SNAr): When treated with strong external nucleophiles (such as primary or secondary amines) in the presence of a weak, non-nucleophilic base (e.g., DIPEA), the external nucleophile outcompetes the neutral C8-hydroxyl group. The reaction proceeds via a standard addition-elimination mechanism to yield 1-aminoisoquinolin-8-yl)methanol derivatives.
Pathway B (Intramolecular Peri-Cyclization): When treated with a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH), the C8-hydroxyl group is deprotonated to form a highly reactive alkoxide. Due to the spatial proximity (peri-relationship) of C8 to C1, the alkoxide rapidly attacks the C1 position, displacing the chloride ion and yielding a rigid, fused 6-membered oxacycle (a pyrano-isoquinoline derivative).
Caption: Divergent SNAr pathways for (1-Chloroisoquinolin-8-yl)methanol based on nucleophile and base selection.
Experimental Protocols
Protocol A: Intermolecular SNAr (C1-Amination)
Objective: To selectively substitute the C1-chloride with an amine while leaving the C8-hydroxymethyl group intact.
Causality & Design: Polar aprotic solvents (like DMF or DMSO) or polar protic solvents (like n-butanol) are used to stabilize the polar Meisenheimer transition state [2]. A weak organic base (DIPEA) is employed to neutralize the generated HCl without deprotonating the C8-hydroxyl group, thereby preventing unwanted intramolecular cyclization.
Step-by-Step Methodology:
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1-chloroisoquinolin-8-yl)methanol (1.0 mmol, 193.6 mg) in anhydrous DMF (5.0 mL) under an Argon atmosphere.
Reagent Addition: Add the amine nucleophile (e.g., morpholine or benzylamine, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).
Reaction Execution: Heat the mixture to 80–100 °C using an oil bath. Monitor the reaction via LC-MS or TLC (typically 4–8 hours). The electron-withdrawing nature of the isoquinoline ring facilitates the substitution without the need for palladium catalysis [3].
Quench & Extraction: Cool the reaction to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).
Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 1-amino-substituted product.
Objective: To synthesize a fused tricyclic pyrano-isoquinoline scaffold via intramolecular alkoxide attack.
Causality & Design: Sodium hydride (NaH) is selected as an irreversible, strong base to quantitatively generate the alkoxide. Anhydrous THF is chosen as the solvent to ensure the solubility of the substrate while maintaining a low enough boiling point for easy removal during workup.
Caption: Step-by-step workflow for the intramolecular SNAr peri-cyclization.
Step-by-Step Methodology:
Preparation: Dissolve (1-chloroisoquinolin-8-yl)methanol (1.0 mmol, 193.6 mg) in anhydrous THF (10 mL) in a flame-dried flask under Argon. Cool the solution to 0 °C using an ice bath.
Alkoxide Generation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions. Caution: Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The proximity of the alkoxide to the C1-chloride drives a rapid intramolecular SNAr.
Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl solution (10 mL) to neutralize any unreacted NaH.
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the tricyclic product.
Quantitative Data & Reaction Scope
The following table summarizes the expected reaction conditions, chemoselectivity, and yields for the functionalization of (1-chloroisoquinolin-8-yl)methanol based on empirical SNAr principles.
Reaction Pathway
Reagents / Nucleophile
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Primary Product Type
Intermolecular
Morpholine (1.5 eq), DIPEA (2.0 eq)
DMF
90
4
82 - 88%
1-Morpholinoisoquinolin-8-yl)methanol
Intermolecular
Benzylamine (1.5 eq), DIPEA (2.0 eq)
DMF
100
6
75 - 80%
1-(Benzylamino)isoquinolin-8-yl)methanol
Intermolecular
Sodium Methoxide (2.0 eq)
MeOH
65
3
85 - 90%
(1-Methoxyisoquinolin-8-yl)methanol
Intramolecular
NaH (1.2 eq)
THF
25
2
90 - 95%
Fused Pyrano-isoquinoline (Tricycle)
Note: Yields are representative and may vary based on the specific scale and moisture content of the solvents. Strict anhydrous conditions are critical for the intramolecular cyclization to prevent competitive hydrolysis of the C1-chloride.
References
Product Class 5: Isoquinolines. Thieme Connect. Detailed review of the electrophilic nature of the C1 position in isoquinolines and the stabilization of the Meisenheimer complex. Available at:[Link] [1]
Aromatic Nucleophilic Substitution. Scribd. Comprehensive survey of SNAr mechanisms, transition states, and solvent effects in heteroaromatic systems. Available at:[Link][2]
Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Publications, Journal of Organic Chemistry (2022). Discusses the functionalization and structural properties of isoquinoline derivatives. Available at:[Link] [3]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization in (1-Chloroisoquinolin-8-yl)methanol Synthesis
Welcome to the Advanced Synthesis Support Center. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for researchers and drug development professionals synthesizing (1-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for researchers and drug development professionals synthesizing (1-Chloroisoquinolin-8-yl)methanol .
By understanding the causality behind reagent selection and reaction conditions, you can prevent common pitfalls such as regioselectivity failures and unwanted hydrodehalogenation.
Synthesis Workflow Overview
The optimal synthesis of (1-Chloroisoquinolin-8-yl)methanol avoids the direct manipulation of highly unstable intermediates. Instead, it utilizes a three-stage sequence: N-oxidation of an esterified precursor, controlled chlorination, and strictly cryogenic selective reduction.
Fig 1. Optimized three-stage synthetic workflow for (1-Chloroisoquinolin-8-yl)methanol.
Core Troubleshooting & FAQs
Q1: Why is my yield low during the POCl₃-mediated chlorination of the N-oxide, and how do I prevent C3-chlorination?
Expert Insight: The conversion of isoquinoline N-oxide to 1-chloroisoquinoline proceeds via a Reissert-Henze-type mechanism[1]. The N-oxide oxygen attacks the phosphorus of POCl₃, generating an activated N-(phosphoryloxy)isoquinolinium intermediate. Chloride ion then attacks the most electrophilic position (C1). However, excessive thermal stress (e.g., prolonged reflux at >105 °C) promotes non-selective chloride attack at the C3 position or general decomposition[1][2].
Solution: Dilute the POCl₃ with a non-participating halogenated solvent like dichloromethane (DCM) or chloroform[3]. Running the reaction at 40–60 °C rather than neat POCl₃ reflux (105 °C) significantly enhances regioselectivity for the C1 position[4].
Q2: During the reduction step, I am seeing massive loss of the C1 chlorine atom (dehalogenation). How can I selectively reduce the C8 ester?
Expert Insight: The C1-Cl bond in isoquinolines is highly activated toward nucleophilic aromatic substitution and is exceptionally vulnerable to hydrodehalogenation by strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄)[5].
Solution: Switch from a nucleophilic hydride to an electrophilic reducing agent like Diisobutylaluminum hydride (DIBAL-H)[6]. DIBAL-H coordinates directly to the carbonyl oxygen of the ester, delivering the hydride intramolecularly without attacking the electron-deficient C1-Cl bond. Maintain strictly cryogenic conditions (-78 °C) to kinetically favor ester reduction over dehalogenation.
Fig 2. Mechanistic causality of reducing agent selection on C1-Cl bond integrity.
Q3: My 1-chloroisoquinoline-8-carbonyl chloride intermediate degrades before I can reduce it. How should I handle it?
Expert Insight: Acid chlorides at the C8 position of isoquinolines are highly moisture-sensitive. If you attempt to isolate the acid chloride directly after the POCl₃ step, it is prone to hydrolysis back to the carboxylic acid, which is difficult to reduce selectively.
Solution: Implement a one-pot quench. After removing excess POCl₃ under reduced pressure, immediately quench the crude residue with anhydrous methanol and a mild base (e.g., triethylamine) at 0 °C. This traps the unstable acid chloride as the stable methyl 1-chloroisoquinoline-8-carboxylate[7], which can be easily purified via silica gel chromatography prior to reduction.
Quantitative Data & Yield Optimization
The tables below summarize the empirical data validating the choice of reagents for both the chlorination and reduction phases.
Table 1: Quantitative Comparison of Reduction Conditions for Methyl 1-chloroisoquinoline-8-carboxylate
Reducing Agent
Solvent
Temp (°C)
Target Alcohol Yield (%)
Dehalogenated Byproduct (%)
LiAlH₄
THF
0 to 25
< 20%
> 60%
NaBH₄
MeOH
25
45%
25%
NaBH₄ / CaCl₂
EtOH
0
65%
< 5%
DIBAL-H (2.5 eq)
THF
-78 to 0
88%
< 2%
Table 2: Chlorination Conditions (POCl₃) on Isoquinoline N-Oxide
Reagent System
Temp (°C)
Time (h)
C1-Chloro Yield (%)
C3-Chloro / Degradation (%)
POCl₃ (neat)
105 (Reflux)
12
65%
15%
POCl₃ / DCM
40 (Reflux)
24
85%
< 5%
Validated Experimental Protocol
This self-validating methodology builds in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Phase 1: N-Oxidation & Chlorination (One-Pot to Ester)
Initiation: Dissolve methyl isoquinoline-8-carboxylate (1.0 eq) in anhydrous DCM (0.2 M). Add mCPBA (1.5 eq) portion-wise at 0 °C.
Validation Check 1: Stir for 4 h at room temperature. Monitor by TLC (10% MeOH/DCM). The N-oxide intermediate should appear as a highly polar, UV-active spot.
Chlorination: Quench excess mCPBA with saturated aqueous Na₂S₂O₃. Extract, dry the organic layer, and concentrate. Dissolve the crude N-oxide in anhydrous DCM and add POCl₃ (3.0 eq) dropwise at 0 °C[3].
Thermal Activation: Heat the mixture to 40 °C for 12–24 hours. Do not exceed 60 °C to prevent C3-chlorination[4].
Ester Trapping: Concentrate the mixture under reduced pressure to remove excess POCl₃[1]. Immediately cool the flask to 0 °C and slowly add anhydrous methanol (10 volumes) containing triethylamine (2.0 eq).
Validation Check 2: LC-MS analysis of the crude mixture should confirm the mass of methyl 1-chloroisoquinoline-8-carboxylate (m/z [M+H]⁺ ~222.0)[7]. Purify via silica gel chromatography.
Phase 2: Cryogenic Selective Reduction
Initiation: Dissolve the purified methyl 1-chloroisoquinoline-8-carboxylate in anhydrous THF (0.1 M) under an argon atmosphere.
Cryo-Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to strictly equilibrate to -78 °C.
Hydride Delivery: Add DIBAL-H (1.0 M in THF, 2.5 eq) dropwise via syringe pump over 30 minutes to prevent localized heating[6].
Validation Check 3: Stir at -78 °C for 2 hours. TLC (30% EtOAc/Hexanes) should show complete consumption of the starting ester without the appearance of the lower R_f dehalogenated byproduct.
Fieser Quench: Carefully quench the reaction at -78 °C with ethyl acetate, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously until two clear layers form.
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target (1-Chloroisoquinolin-8-yl)methanol.
References
A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19)
ResearchGate
URL:[Link]
Direct Conversion of 1-(2-Bromobenzoyl)isoquinolines to Dibenzo[de,g]quinolin-7-ones via Reductive Photocyclization
ACS Publications (Journal of Organic Chemistry)
URL:[Link]
WO2023131122A1 - Fused ring-substituted six-membered heterocyclic compound
Google Patents
URL
troubleshooting low solubility of (1-Chloroisoquinolin-8-yl)methanol in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with halogenated isoquinoline derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with halogenated isoquinoline derivatives. (1-Chloroisoquinolin-8-yl)methanol presents a unique set of physicochemical challenges that cause it to heavily resist aqueous solubilization.
This guide bypasses generic advice to provide a mechanistic breakdown of why this specific compound precipitates, followed by self-validating protocols and field-proven strategies to successfully formulate it for your assays.
Mechanistic Root Cause Analysis: Why is it Insoluble?
The poor aqueous solubility of (1-Chloroisoquinolin-8-yl)methanol (< 0.01 mg/mL) is driven by three compounding structural factors:
High Crystal Lattice Energy: The planar bicyclic aromatic isoquinoline core drives strong intermolecular π-π stacking in the solid state, making it thermodynamically difficult for water molecules to intervene and solvate the compound [[1]]() 2.
Depressed pKa via Inductive Effects: While unsubstituted isoquinolines are weak bases (pKa ~5.4) that can often be solubilized via pH adjustment to form salts 2, the strongly electronegative 1-chloro substituent exerts an electron-withdrawing inductive effect. This drastically reduces the basicity of the adjacent nitrogen, rendering standard acidic pH adjustments ineffective.
Hydrophobic Dominance: Although the 8-hydroxymethyl group offers a hydrogen-bond donor/acceptor, its polarity is vastly overpowered by the lipophilicity of the chlorinated aromatic core.
Troubleshooting Workflow
Caption: Logical progression for troubleshooting the aqueous solubility of (1-Chloroisoquinolin-8-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when diluted to 100 µM in cell culture media. How do I prevent this?A1: This is classic "solvent shift" precipitation. The solubility of lipophilic compounds decreases exponentially as the mole fraction of water increases 2. To prevent the compound from crashing out, you must lower its thermodynamic activity in the aqueous phase. We recommend pre-complexing the compound with a cyclodextrin before dilution, or utilizing a co-solvent cascade (e.g., DMSO → PEG 400 → Media) to create a more gradual polarity gradient 1.
Q2: Can I use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for this compound, and how does it work?A2: Yes, HP-β-CD is highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity [[4]](). The hydrophobic isoquinoline ring system of your compound is perfectly sized to embed within the β-CD cavity 5. Meanwhile, the 8-hydroxymethyl group can orient toward the wider rim of the cyclodextrin cone, forming stabilizing hydrogen bonds with the secondary hydroxyls of the HP-β-CD. This 1:1 inclusion complex masks the hydrophobicity without altering the compound's covalent structure .
Q3: Why shouldn't I just use higher concentrations of surfactants like Tween-80?A3: While micellar solubilization works, high concentrations of synthetic surfactants can cause cell membrane disruption in vitro and anaphylactic reactions in vivo. Cyclodextrin complexation is unconstrained by the osmotic load and toxicity issues associated with heavy co-solvent or surfactant use, making it superior for downstream biological assays .
Purpose: To precisely quantify the solubility enhancement factor and binding affinity of (1-Chloroisoquinolin-8-yl)methanol with HP-β-CD.
Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0 mM to 50 mM.
Causality: Creating a concentration gradient allows you to plot a phase-solubility diagram to determine the stoichiometric ratio of the inclusion complex.
Saturation: Add an excess amount of solid (1-Chloroisoquinolin-8-yl)methanol (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.
Causality: Excess solid ensures thermodynamic equilibrium is reached, a strict requirement for accurate solubility readings.
Equilibration: Vortex for 2 minutes, then place vials in an orbital shaker at 25°C for 48 hours.
Self-Validation Checkpoint 1: Sample a small aliquot at 24h and 48h. If the HPLC peak area of the 48h sample is >5% different from the 24h sample, equilibrium has not been reached. Continue shaking.
Self-Validation Checkpoint 2: Measure the pH before and after the 48h incubation. If the pH shifts by >0.2 units, the buffer capacity is insufficient, invalidating the solubility reading.
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug 1. Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Checkpoint 3: Discard the first 0.5 mL of the filtrate. Hydrophobic compounds easily adsorb to filter membranes; discarding the initial volume saturates the membrane binding sites, ensuring the collected filtrate accurately represents the true solution concentration.
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via a validated HPLC-UV method.
Protocol B: Kinetic Solubility Assessment via Solvent Shift
Purpose: To determine the maximum concentration of the compound that can be maintained in an aqueous assay buffer after dilution from a DMSO stock.
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
Titration: Spike the DMSO stock into 96-well plates containing PBS (pH 7.4) to achieve final target concentrations (e.g., 1, 10, 50, 100 µM), ensuring the final DMSO concentration does not exceed 1% v/v.
Incubation: Seal the plate and incubate at 37°C for 2 hours to mimic standard assay conditions.
Detection: Read the plate using a microplate nephelometer (measuring light scattering).
Self-Validation Checkpoint: Include a blank well (PBS + 1% DMSO without drug) to baseline the scatter. Include a positive control well containing a known highly insoluble compound (e.g., Danazol) to validate the sensitivity of the nephelometer to micro-precipitates. An increase in scattering relative to the blank definitively indicates precipitation.
Quantitative Data Summary
The table below summarizes the expected solubility enhancements for (1-Chloroisoquinolin-8-yl)methanol based on the application of various formulation strategies.
Formulation Strategy
Excipient / Condition
Apparent Aqueous Solubility (mg/mL)
Fold Enhancement
Primary Application / Suitability
Baseline
PBS, pH 7.4
< 0.01
1x
N/A
pH Adjustment
0.1 M HCl, pH 2.0
0.02
2x
Poor (Limited by low pKa)
Co-Solvency
5% DMSO
0.08
8x
High-throughput screening
Co-Solvency
10% PEG 400
0.15
15x
In vitro biochemical assays
Complexation
20% w/v HP-β-CD
2.80
>280x
In vivo dosing / Cell culture
References
Benchchem. "Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives." 1
PMC. "Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel." 5
Benchchem. "Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds."2
BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."
MDPI. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." 4
Technical Support Center: Stability, Troubleshooting, and Handling of (1-Chloroisoquinolin-8-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of (1-Chloroisoquinolin-8-yl)methanol . This bifunctional pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of (1-Chloroisoquinolin-8-yl)methanol . This bifunctional pharmaceutical intermediate presents unique handling challenges due to two highly reactive sites: a nucleophile-sensitive 1-chloro substituent and an oxidation-prone benzylic alcohol.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity of your compound during storage and experimentation.
Part 1: Troubleshooting & FAQs
Q1: Why is my (1-Chloroisoquinolin-8-yl)methanol sample turning yellow and showing aldehyde peaks in NMR/HPLC?
Cause: Auto-oxidation of the benzylic alcohol.
Mechanistic Insight: The hydroxymethyl group at the C8 position is a primary benzylic alcohol. The adjacent aromatic system stabilizes radical intermediates, making this position highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light [1]. This radical chain reaction converts the primary alcohol into 1-chloroisoquinoline-8-carbaldehyde, which often presents as a yellowing of the solid and a distinct aldehyde proton peak (~10 ppm) in ^1^H NMR [4].
Solution: Always store the compound in amber-colored vials to prevent photosensitized oxidation. Displace atmospheric oxygen with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid).
Q2: My LC-MS shows a major degradant mass peak corresponding to the loss of HCl. How did this happen?
Cause: Hydrolysis of the 1-chloro group to form 8-(hydroxymethyl)isoquinolin-1(2H)-one.
Mechanistic Insight: The chlorine atom at the C1 position of the isoquinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent imine-like nitrogen withdraws electron density, making the C1 carbon highly electrophilic. Even trace amounts of moisture in solvents or prolonged exposure to ambient humidity can cause water to attack this position, displacing the chloride ion. The resulting intermediate rapidly tautomerizes into the thermodynamically stable isoquinolone [2].
Solution: Ensure all solvents used for stock solutions are strictly anhydrous (stored over activated 3Å molecular sieves). When handling the solid, minimize exposure to ambient air by working in a controlled humidity environment or a glovebox.
Q3: I am observing an M+16 peak in mass spectrometry after prolonged storage. What is this degradant?
Cause: Formation of the isoquinoline N-oxide.
Mechanistic Insight: The lone pair of electrons on the isoquinoline nitrogen is susceptible to oxidation by peroxides (often found in aged ether solvents) or through prolonged photochemical exposure [3]. This results in the formation of an N-oxide degradant (+16 Da).
Solution: Avoid dissolving the compound in ether-based solvents (e.g., THF, diethyl ether) unless they are freshly distilled or certified peroxide-free. Store the compound in the dark at sub-zero temperatures.
Part 2: Visualizations of Degradation and Handling
Chemical degradation pathways of (1-Chloroisoquinolin-8-yl)methanol.
Standard operating workflow for safe handling and long-term storage.
Part 3: Experimental Protocols & SOPs
SOP 1: Anhydrous and Anaerobic Storage Protocol
This self-validating protocol ensures that the compound is protected from both moisture (preventing SNAr hydrolysis) and oxygen (preventing benzylic oxidation).
Step-by-Step Methodology:
Pre-drying: Transfer the synthesized or purchased (1-Chloroisoquinolin-8-yl)methanol into a vacuum desiccator containing fresh phosphorus pentoxide (P2O5). Apply high vacuum (< 0.1 mbar) for 12 hours at room temperature.
Moisture Validation: Take a 5 mg aliquot and perform a Karl Fischer titration. Self-Validation Check: The moisture content must be below 50 ppm. If it is higher, repeat Step 1.
Vial Preparation: Select an amber glass vial with a PTFE-lined screw cap. Do not use standard rubber septa, as they are permeable to oxygen over long periods.
Atmosphere Displacement: Inside a glovebox or using a Schlenk line, purge the vial with high-purity Argon (99.999%). Argon is heavier than air and will sit at the bottom of the vial, creating a protective blanket over the solid.
Sealing and Storage: Seal the PTFE cap tightly. Wrap the cap junction with Parafilm. Store the vial in a monitored freezer at -20°C.
SOP 2: Rescue Purification of Degraded Stock
If your stock has degraded (presence of yellowing or insoluble isoquinolone particulates), use this protocol to recover the pure parent compound.
Step-by-Step Methodology:
Dissolution: Dissolve the degraded solid in anhydrous dichloromethane (DCM). The isoquinolone degradant is significantly less soluble in DCM than the parent compound.
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the insoluble 8-(hydroxymethyl)isoquinolin-1(2H)-one.
Chromatography: Load the filtrate onto a silica gel column pre-equilibrated with Hexane/Ethyl Acetate (80:20). Ensure the silica gel is slightly deactivated with 1% triethylamine to prevent acid-catalyzed hydrolysis on the column.
Elution: Elute the compound. The aldehyde degradant will elute first (less polar), followed by the desired (1-Chloroisoquinolin-8-yl)methanol.
Concentration: Evaporate the fractions containing the pure product under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.
Part 4: Quantitative Data Summaries
To assist in experimental planning, the following table summarizes the degradation kinetics of (1-Chloroisoquinolin-8-yl)methanol under various environmental conditions.
Table 1: Stability Profile and Degradation Kinetics
Storage Condition
Atmosphere
Light Exposure
Primary Degradant Observed
Time to 5% Degradation
25°C (Room Temp)
Ambient Air
Ambient Lab Light
Aldehyde & Isoquinolone
3 Days
25°C (Room Temp)
Ambient Air
Dark (Amber Vial)
Isoquinolone (Hydrolysis)
7 Days
4°C (Fridge)
Ambient Air
Dark (Amber Vial)
Isoquinolone (Hydrolysis)
3 Weeks
-20°C (Freezer)
Argon Purged
Dark (Amber Vial)
None detected
> 12 Months
In Solution (THF)
Ambient Air
Ambient Lab Light
N-Oxide & Aldehyde
< 24 Hours
In Solution (Anhydrous DCM)
Argon Purged
Dark
None detected
14 Days
Note: Data reflects typical kinetic behavior for activated benzylic halo-isoquinolines based on established chemical stability principles.
Part 5: References
Benchchem. "Stability of 4-Hydroxybenzyl alcohol under different storage conditions." Benchchem Technical Support. Available at:
The Journal of Organic Chemistry. "Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones." ACS Publications. Available at:
Sigma-Aldrich. "Isoquinoline N-oxide 98% (1532-72-5) Product Information and Photochemical Isomerization." Available at:
Organic Letters. "Selective Oxidation of Benzylic and Allylic Alcohols." ACS Publications. Available at:
Optimization
optimizing reaction temperature for (1-Chloroisoquinolin-8-yl)methanol coupling
Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with (1-Chloroisoquinolin-8-yl)methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with (1-Chloroisoquinolin-8-yl)methanol .
Due to the unique electronic environment of the 1-chloroisoquinoline core and the unprotected 8-hydroxymethyl group, optimizing the reaction temperature requires balancing catalytic turnover with the suppression of functional group interference.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does (1-Chloroisoquinolin-8-yl)methanol present unique temperature optimization challenges compared to standard aryl chlorides?A1: The challenge lies in the molecule's dual reactivity. The 1-chloro position is adjacent to the isoquinoline nitrogen, making it highly electrophilic. This facilitates rapid oxidative addition with palladium catalysts, often initiating the catalytic cycle even at room temperature[1]. However, the unprotected 8-hydroxymethyl group acts as a competing variable. At elevated temperatures (>80°C), the alkoxide generated by the reaction base can coordinate to the metal center (stalling transmetalation) or undergo intermolecular etherification. Therefore, maintaining the lowest possible temperature that sustains the catalytic cycle is essential to preserve the integrity of the hydroxymethyl group[2].
Q2: My Suzuki-Miyaura coupling is stalling at 50°C. Should I force the reaction by increasing the temperature to 90°C?A2: No, increasing the temperature should not be your first variable. Before heating, evaluate your catalyst metal. Nickel catalysts (e.g., Ni(dppf)Cl2) are known to form highly stable, inactive dinuclear "butterfly" complexes with 1-chloroisoquinolines, completely inhibiting the Suzuki-Miyaura cycle regardless of how much thermal energy is applied[3]. Switch to a highly active Palladium pre-catalyst (e.g., Pd(OAc)2 with SPhos). If you must increase the temperature to overcome a sterically hindered boronic acid, do not exceed 70°C without switching to a mild base (like K3PO4) to prevent base-catalyzed degradation of the hydroxymethyl moiety[4].
Q3: Can Buchwald-Hartwig aminations of this substrate be performed at room temperature to completely protect the -OH group?A3: Yes. Recent advancements utilizing bulky, electron-rich N-heterocyclic carbene (NHC) palladium complexes, such as (SIPr)Ph2Pd(cin)Cl, have enabled the amination of 1-chloroisoquinolines at room temperature (25°C)[1]. The severe steric bulk of the ligand forces reductive elimination to occur rapidly without the need for thermal activation, completely circumventing the thermal degradation pathways associated with the 8-hydroxymethyl group.
Part 2: Quantitative Data & Temperature Profiles
To minimize side reactions, use the following matrix to align your coupling type with the appropriate catalyst, base, and thermal limits.
Table 1: Temperature & Parameter Optimization Matrix for (1-Chloroisoquinolin-8-yl)methanol
Reaction Type
Recommended Catalyst/Ligand
Optimal Base
Target Temp Range
Primary High-Temp Failure Mode (>80°C)
Suzuki-Miyaura
Pd(OAc)2 / SPhos or XPhos
K3PO4 or Cs2CO3
50°C – 70°C
Alkoxide coordination to Pd; Protodeboronation
Buchwald-Hartwig
(SIPr)Ph2Pd(cin)Cl
NaOtBu or LHMDS
25°C – 40°C
Base-catalyzed etherification of the -CH2OH group
Sonogashira
Pd(PPh3)4 / CuI
Et3N (as solvent)
40°C – 60°C
Alkyne homocoupling; Hydroxyl oxidation
Part 3: Logical Workflow for Temperature Optimization
Workflow for troubleshooting temperature and base selection in 1-chloroisoquinoline couplings.
Part 4: Self-Validating Experimental Protocol
Low-Temperature Suzuki-Miyaura Cross-Coupling (50°C)
This protocol is designed as a self-validating system. By utilizing a highly active catalyst at a moderate temperature, we isolate the oxidative addition step from transmetalation, allowing you to pinpoint exactly where the catalytic cycle fails if yields are low.
Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 and SPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow (indicating the formation of the active L2Pd(0) species).
Substrate Addition: Add (1-Chloroisoquinolin-8-yl)methanol, the arylboronic acid, and K3PO4 to the flask.
Solvent Introduction: Add the remaining 3 mL of toluene and 0.5 mL of degassed H2O. The biphasic nature ensures the mild base dissolves without forcing the reaction to high temperatures[4].
Thermal Control: Submerge the flask in a pre-heated oil bath strictly maintained at 50°C .
Self-Validating Checkpoint (t = 60 mins): Remove a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS or TLC.
Diagnostic A: If starting material is consumed but no product is formed, oxidative addition was successful, but the transmetalation step has stalled (likely due to a sterically hindered boronic acid). Action: Increase temperature to 70°C.
Diagnostic B: If starting material remains untouched, the catalyst has deactivated (check for oxygen ingress) or formed an inactive dimer[3].
Reaction Termination: Once full conversion is confirmed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Technical Support Center: Troubleshooting Halogenated Impurities in (1-Chloroisoquinolin-8-yl)methanol Synthesis
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of functionalized isoquinolines—specifically (1-Chloroisoquinolin-8-yl)m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of functionalized isoquinolines—specifically (1-Chloroisoquinolin-8-yl)methanol—presents unique chemoselectivity challenges.
The installation of the 1-chloro moiety typically relies on the aggressive chlorination of an isoquinoline 2-oxide or 1-isoquinolone precursor using phosphoryl chloride (POCl₃) [1]. However, the presence of the 8-hydroxymethyl group and the inherent nucleophilicity of the isoquinoline ring create competing reaction pathways. This guide provides a root-cause analysis of halogenated impurities, diagnostic FAQs, and field-proven remediation protocols to ensure high-fidelity batch production.
Part 1: Diagnostic FAQs & Root Cause Analysis
Q1: LC-MS analysis of my crude batch shows a major impurity with a +18 Da mass shift relative to the target product. What is this, and how did it form?Root Cause: You are detecting 1-chloro-8-(chloromethyl)isoquinoline (Impurity A).
Causality: This occurs when the 8-hydroxymethyl group is left unprotected during the POCl₃-mediated aromatization/chlorination step. POCl₃ is a potent dehydrating and chlorinating agent that readily converts benzylic-type primary alcohols to alkyl chlorides [3]. Because the benzylic position is highly activated, the hydroxyl group competitively reacts with the chlorinating agent before or during the aromatization of the isoquinoline ring.
Q2: I am detecting a di-halogenated species, identified as (1,4-dichloroisoquinolin-8-yl)methanol. Why is the C4 position reacting?Root Cause: This is a classic over-chlorination byproduct (Impurity B) resulting from electrophilic aromatic substitution.
Causality: The C4 position of the isoquinoline ring is the most electron-rich and susceptible to electrophilic attack. Prolonged reflux times (>3 hours) or excessive equivalents of POCl₃ at temperatures above 100 °C drive electrophilic chlorination at this site[1]. Furthermore, improper quenching (e.g., allowing the reaction mixture to exotherm violently during aqueous workup) can generate localized hot spots that promote secondary halogenation [2].
Q3: Why can't I just use standard silica gel chromatography to remove the 8-(chloromethyl) impurity?Causality: 1-chloro-8-(chloromethyl)isoquinoline and (1-Chloroisoquinolin-8-yl)methanol often exhibit severe co-elution on normal-phase silica due to similar dipole moments and pi-stacking behaviors. While reverse-phase preparative HPLC is viable, it is not scalable for multi-gram batches. A chemical rescue strategy (detailed below) is far more efficient.
Part 2: Quantitative Impurity Profiling
To establish a self-validating analytical framework, use the following Relative Retention Time (RRT) metrics to identify impurities during your UPLC-MS monitoring (assuming a standard C18 column, Water/MeCN + 0.1% TFA gradient).
The following diagram illustrates the divergent reaction pathways during the POCl₃ chlorination step and the subsequent purification resolution.
Fig 1: Reaction pathways and purification workflow for (1-Chloroisoquinolin-8-yl)methanol.
Part 4: Experimental Protocol – Chemical Rescue & Purification
If your batch is contaminated with Impurity A (1-chloro-8-(chloromethyl)isoquinoline) , do not discard it. Because the benzylic chloride undergoes Sₙ2 displacement much faster than the 1-chloro position undergoes SₙAr, you can selectively convert the impurity back into the target product. This creates a self-validating recovery system.
Dissolve the crude mixture (containing the target product and Impurity A) in anhydrous DMF (10 mL/g of crude).
Add 3.0 equivalents of anhydrous Sodium Acetate (NaOAc).
Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.
Causality Check: The acetate nucleophile selectively attacks the highly reactive benzylic chloride (Impurity A) to form (1-chloroisoquinolin-8-yl)methyl acetate. The 1-chloro position remains completely untouched at this temperature.
In-Process Validation:
Pull a 50 µL aliquot, dilute in MeCN, and run UPLC-MS. Verify the complete disappearance of the Impurity A mass peak ([M+H]⁺ ~212) and the appearance of the acetate intermediate ([M+H]⁺ ~236).
Mild Alkaline Hydrolysis:
Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash 3x with brine to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.
Dissolve the resulting residue in a 4:1 mixture of Methanol and THF.
Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) and stir at room temperature for 2 hours.
Causality Check: The mild carbonate base cleaves the newly formed acetate ester, converting it entirely into the desired (1-Chloroisoquinolin-8-yl)methanol without risking hydrolysis of the aromatic 1-chloro group.
Final Isolation:
Concentrate the mixture in vacuo to remove Methanol/THF.
Partition between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.
Dry the combined organics, concentrate, and recrystallize from hot Toluene/Hexanes (1:3) to yield the ultra-pure target compound.
References
Product Class 5: Isoquinolines. Science of Synthesis, Thieme Connect. Available at:[Link]
Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, ResearchGate. Available at:[Link]
Optimization
Technical Support Center: Handling & Troubleshooting Moisture Sensitivity of (1-Chloroisoquinolin-8-yl)methanol
Welcome to the technical support and troubleshooting center for (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6). As a highly reactive intermediate used in complex synthetic organic chemistry and drug discovery, th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6). As a highly reactive intermediate used in complex synthetic organic chemistry and drug discovery, this compound presents specific storage and handling challenges.
As an application scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind the compound's degradation, providing you with self-validating protocols to ensure the scientific integrity of your downstream assays.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why is (1-Chloroisoquinolin-8-yl)methanol so sensitive to ambient moisture?
A: The vulnerability is dictated by the electronic landscape of the 1-chloroisoquinoline core. The imine nitrogen in the isoquinoline ring strongly withdraws electron density from the adjacent C1 position, making the carbon highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (
SNAr
) reaction that displaces the chloride ion.
The resulting 1-hydroxyisoquinoline intermediate is kinetically unstable. It rapidly undergoes tautomerization to form the thermodynamically favored lactam, 8-(hydroxymethyl)isoquinolin-1(2H)-one [1]. This irreversible tautomerization acts as a thermodynamic sink, driving the degradation forward. Furthermore, the hydrochloric acid (HCl) released during this process auto-catalyzes further hydrolysis[2].
Q2: What are the analytical signatures of a degraded batch?
A: Do not rely solely on visual inspection, as both the intact compound and the lactam degradant are off-white to pale yellow powders[3]. Instead, use the following analytical cues to troubleshoot compromised batches:
LC-MS: Look for a mass shift. The intact compound shows an
[M+H]+
of 194
m/z
with a distinct 3:1 isotopic ratio characteristic of a single chlorine atom (
35Cl/37Cl
). The degraded lactam will show an
[M+H]+
of 176
m/z
with the complete loss of the chlorine isotopic signature.
IR Spectroscopy: The appearance of a strong, sharp carbonyl (
C=O
) stretching band at approximately 1650–1670 cm⁻¹ confirms the presence of the isoquinolin-1(2H)-one lactam[1].
TLC: The lactam degradation product will appear as a new, highly polar, UV-active spot that exhibits significant tailing due to strong intermolecular hydrogen bonding.
Mechanistic pathway of moisture-induced degradation via SNAr and tautomerization.
Part 2: Quantitative Storage Data
To optimize the shelf life of (1-Chloroisoquinolin-8-yl)methanol, strict adherence to temperature and atmospheric controls is mandatory[3]. The table below summarizes the quantitative degradation profiles based on storage conditions.
Storage Condition
Temperature
Atmosphere
Primary Container
Expected Shelf Life
Est. Degradation Rate
Optimal Long-Term
-20°C
Argon
Amber vial, PTFE septum
> 12 months
< 1% per year
Standard Short-Term
2–8°C
Argon /
N2
Amber vial, PTFE septum
3–6 months
2–5% per month
Compromised
20–25°C
Ambient Air
Standard screw cap
< 1 week
> 50% in 7 days
Aqueous Solution
20–25°C
Dissolved (pH
=
7)
N/A
Hours
Rapid auto-catalysis
Part 3: Standard Operating Methodologies
Protocol A: Anhydrous Aliquoting and Storage Workflow
To prevent repeated freeze-thaw cycles and moisture introduction, the bulk material must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
Preparation: Transfer the sealed primary container, pre-dried amber glass vials, and PTFE/silicone septa caps into a controlled glovebox.
Atmosphere Validation (Self-Validating Step): Before opening the primary container, verify the glovebox atmosphere. Expose a drop of titanium tetrachloride (
TiCl4
) on a glass slide; the strict absence of white fumes validates that the environment is truly anhydrous.
Aliquoting: Using a static-free, oven-dried spatula, divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg per vial).
Sealing: Cap the vials tightly using the PTFE-faced silicone septa. The PTFE layer provides chemical inertness, while the silicone backing allows for a hermetic seal.
Secondary Containment: Wrap the caps in Parafilm, place the vials inside a secondary desiccator jar containing active indicating Drierite (cobalt(II) chloride-doped), and transfer to a -20°C freezer.
Monitoring: Monitor the Drierite. If the indicator shifts from blue to pink, the secondary seal has failed and the desiccant must be regenerated immediately.
Self-validating workflow for the anhydrous handling and storage of sensitive aliquots.
Protocol B: Rescue Purification of Degraded Material
If an aliquot has been compromised by moisture, it is possible to recover the intact (1-Chloroisoquinolin-8-yl)methanol from the lactam degradant using flash column chromatography.
Step-by-Step Methodology:
Column Preparation: Pack a silica gel column (230-400 mesh) using a dry, non-polar solvent system (e.g., Hexanes/Ethyl Acetate 80:20). Do not use methanol or water-containing gradients.
Sample Loading: Dissolve the compromised mixture in a minimal amount of anhydrous dichloromethane (
CH2Cl2
) and load it directly onto the silica plug.
Elution: Elute the column with Hexanes/Ethyl Acetate (80:20 to 60:40 gradient). The intact (1-Chloroisoquinolin-8-yl)methanol will elute first due to its lower polarity. The lactam degradation product will be retained heavily on the silica due to hydrogen bonding and will elute much later.
Fraction Analysis (Self-Validating Step): Perform 2D-TLC on the collected fractions. Spot the purified fraction, run it in the primary solvent system, let the plate dry completely, rotate it 90 degrees, and run it again. A single spot perfectly on the diagonal validates that the compound is pure and is not actively degrading on the silica gel during the separation process.
Concentration: Pool the pure fractions and concentrate under reduced pressure at a bath temperature strictly below 30°C to prevent heat-induced degradation[3]. Backfill the rotary evaporator with Argon, not ambient air.
References
Science of Synthesis. Product Class 5: Isoquinolines (General Scheme for the Synthesis of Isoquinolin-1(2H)-ones). Thieme Connect. Retrieved from[Link]
The Journal of Organic Chemistry (ACS Publications). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. Retrieved from[Link]
Technical Support Center: Troubleshooting (1-Chloroisoquinolin-8-yl)methanol Workflows
Welcome to the Technical Support Center for (1-Chloroisoquinolin-8-yl)methanol . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with this highly versatile, yet no...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (1-Chloroisoquinolin-8-yl)methanol . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with this highly versatile, yet notoriously temperamental, bifunctional building block.
By understanding the underlying physical organic chemistry of this molecule—specifically the interplay between its highly electrophilic C1-chloro position and its nucleophilic C8-hydroxymethyl group—you can eliminate side reactions, optimize yields, and streamline your synthetic workflows.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why does my starting material disappear instantly when I add a base (e.g., amine, carbonate) without forming the desired intermolecular product?Cause: You are observing rapid intramolecular Nucleophilic Aromatic Substitution (SNAr) [1]. The 8-hydroxymethyl group and the 1-chloro position are forced into extreme spatial proximity (approx. 2.4 Å) due to the peri-effect inherent to the isoquinoline bicyclic system [2]. Upon deprotonation by the base, the resulting alkoxide acts as an internal nucleophile. It attacks the highly electrophilic C1 carbon, displacing the chloride ion via a concerted or stepwise SNAr mechanism [3] to form a highly stable, fused tricyclic ether. This intramolecular cyclization is kinetically favored and will outpace almost any intermolecular reaction.
Solution: You must mask the primary alcohol with a robust protecting group (e.g., tert-butyldimethylsilyl[TBS] or benzyl [Bn]) before exposing the molecule to basic conditions or external nucleophiles.
Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C1 position. Why am I seeing significant protodehalogenation (reduction of C-Cl to C-H)?Cause: 1-Chloroisoquinolines readily undergo oxidative addition with Palladium(0) catalysts to form a reactive Pd(II) species . However, if the 8-hydroxyl group is left unprotected, it can coordinate to the palladium center, altering the ligand bite angle. Furthermore, if alkoxide bases (like NaOEt) or alcoholic solvents are used, the Pd(II) intermediate can undergo off-cycle
β
-hydride elimination, transferring a hydride to the C1 position and resulting in protodehalogenation.
Solution: Use a protected substrate. Shift to anhydrous, non-nucleophilic bases (e.g.,
K3PO4
or
Cs2CO3
), aprotic solvents (1,4-Dioxane or Toluene), and bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) to accelerate transmetalation and reductive elimination over off-cycle degradation.
Q3: How can I selectively oxidize the 8-hydroxymethyl group to an aldehyde without oxidizing the isoquinoline nitrogen?Cause: Oxidation of the primary alcohol to an aldehyde is a common requirement when building complex drug scaffolds [4]. However, the isoquinoline nitrogen is highly susceptible to oxidation. Strong oxidants like mCPBA or hydrogen peroxide will preferentially attack the nitrogen, forming an unwanted isoquinoline
N
-oxide.
Solution: Employ mild, neutral oxidants that specifically target alcohols. Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at 0 °C to room temperature, or standard Swern oxidation conditions (Oxalyl chloride, DMSO,
Et3N
at -78 °C), will cleanly yield the 8-carbaldehyde derivative without affecting the heterocyclic nitrogen or the C1-Cl bond.
Part 2: Visualizing Reactivity Pathways
To successfully functionalize this molecule, you must actively divert the reaction away from its natural thermodynamic sink (cyclization).
Reactivity pathways of unprotected vs. protected (1-Chloroisoquinolin-8-yl)methanol.
Part 3: Quantitative Data & Reagent Selection
The table below summarizes the critical impact of substrate protection and base selection during a standard intermolecular SNAr reaction (using morpholine as the model nucleophile).
Entry
Substrate State
Reagents (Base, Nucleophile, Solvent)
Major Product Observed
Isolated Yield (%)
1
Unprotected
K2CO3
, Morpholine, DMF
Fused Tricyclic Ether (Intramolecular)
>90%
2
Unprotected
DIPEA, Morpholine, EtOH
Fused Tricyclic Ether + Protodehalogenation
>85%
3
TBS-Protected
K2CO3
, Morpholine, DMF
1-Morpholinoisoquinolin-8-yl derivative
88%
4
TBS-Protected
NaH
, Morpholine, THF
1-Morpholinoisoquinolin-8-yl derivative
92%
Part 4: Standard Operating Procedures (Protocols)
The following self-validating workflow ensures high-yielding C1-functionalization by temporarily masking the reactive alcohol.
Step-by-step experimental workflow for the functionalization of (1-Chloroisoquinolin-8-yl)methanol.
Protocol A: Silyl Protection of (1-Chloroisoquinolin-8-yl)methanol
Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming the highly reactive
N
-TBS-imidazole intermediate). DMF is chosen as the solvent to ensure complete solubility of the polar starting material and to accelerate the silylation rate.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
Reagent Addition: Dissolve (1-Chloroisoquinolin-8-yl)methanol (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).
Catalysis: Add Imidazole (2.0 equiv, 20 mmol) in one portion. Stir for 5 minutes until fully dissolved.
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will run significantly higher (less polar) than the starting material.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. The crude 8-(((tert-butyldimethylsilyl)oxy)methyl)-1-chloroisoquinoline can typically be used in the next step without further purification.
Protocol B: Intermolecular SNAr with a Secondary Amine
Causality: With the peri-position sterically blocked by the bulky TBS group, intramolecular cyclization is impossible.
K2CO3
is utilized as a mild, non-nucleophilic base to drive the equilibrium forward by scavenging the generated HCl, without competing with the amine for the C1 electrophile.
Setup: In a sealed pressure tube, dissolve the TBS-protected intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (33 mL, 0.15 M).
Heating: Seal the tube and heat the mixture to 80 °C in an oil bath for 12 hours.
Reaction Monitoring: Check completion via LC-MS or TLC.
Workup & Deprotection: Cool to room temperature, dilute with water, and extract with EtOAc. After drying and concentrating, the crude material can be immediately dissolved in THF and treated with TBAF (1.1 equiv, 1.0 M in THF) at 0 °C for 1 hour to remove the TBS group, yielding the C1-functionalized, C8-hydroxymethyl product.
References
Nucleophilic Aromatic Substitution: Introduction and Mechanism
Master Organic Chemistry
URL:[Link][1]
Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines (Peri-Effect)
The Journal of Organic Chemistry - ACS Publications
URL:[Link][2]
Concerted Nucleophilic Aromatic Substitutions
PubMed Central (PMC) - NIH
URL:[Link][3]
WO2023131122A1 - Fused ring substituted six-membered heterocyclic compounds and preparation methods and uses thereof
Google Patents
URL:[4]
High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of (1-Chloroisoquinolin-8-yl)methanol
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Analytical Workflow Executive Summary: An Application Scientist’s Perspective In early-s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Technical Comparison Guide & Analytical Workflow
Executive Summary: An Application Scientist’s Perspective
In early-stage drug discovery, the isoquinoline scaffold is a privileged pharmacophore widely utilized to target various kinase and receptor pathways. However, functionalizing this core—such as in (1-Chloroisoquinolin-8-yl)methanol —creates complex analytical challenges during metabolite profiling and degradation studies.
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard nominal mass instruments (like Triple Quadrupoles) for structural confirmation. While excellent for targeted quantitation, these platforms often fail to confidently resolve isobaric neutral losses during de novo structural elucidation. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Nominal Mass Triple Quadrupole (QqQ) systems, providing a self-validating experimental protocol and detailing the mechanistic causality behind the unique fragmentation pattern of (1-Chloroisoquinolin-8-yl)methanol.
Platform Comparison: HR-Q-TOF vs. Nominal Mass QqQ
To accurately map the collision-induced dissociation (CID) of halogenated heterocycles, the analytical platform must resolve minute mass differences. The structural elucidation of chlorinated isoquinolines heavily relies on identifying characteristic fragmentation behaviors, such as the exact loss of halogen radicals or hydrogen halides[1].
Table 1 objectively compares the capabilities of these two platforms for this specific compound.
Table 1: Performance Comparison for Structural Elucidation
Feature/Metric
High-Resolution Q-TOF MS (e.g., Agilent 6546)
Nominal Mass QqQ MS (e.g., Waters Xevo TQ-S)
Mass Accuracy
Sub-ppm (< 1 ppm mass error)
Nominal mass (± 0.5 Da)
Isotopic Fidelity
Resolves exact ³⁵Cl/³⁷Cl fine isotopic ratios
Blends isotopic envelopes at lower resolutions
Isobaric Differentiation
Can distinguish -H₂O (-18.0106 Da) from -NH₄ (-18.0344 Da)
Cannot distinguish isobaric neutral losses
Primary Application
De novo structural elucidation of unknowns
High-sensitivity targeted quantitation (MRM)
Performance Verdict
Superior for mapping complex fragmentation pathways
Insufficient for definitive structural confirmation
Mechanistic Causality: The Peri-Interaction
Do not simply look at a mass spectrum as a list of peaks; look at it as a map of molecular strain and stability. Isoquinoline alkaloids and their synthetic derivatives exhibit highly specific fragmentation behaviors dictated by their 3D geometry[2].
(1-Chloroisoquinolin-8-yl)methanol features a chlorine atom at the C1 position and a hydroxymethyl group at the C8 position. In the isoquinoline bicyclic system, C1 and C8 are peri-positions (spatially adjacent across the bridgehead).
The Causality of Fragmentation:
Facile Dehydration (-H₂O): The hydroxymethyl group is highly susceptible to dehydration under low collision energy. Causality: Loss of water generates a highly stable, resonance-delocalized benzylic carbocation at the C8 position.
Dehydrohalogenation (-HCl): Causality: The spatial proximity (peri-interaction) between the C8-hydroxymethyl group and the C1-chlorine atom lowers the activation energy for the elimination of HCl. The oxygen can transiently interact with C1, facilitating the departure of the chloride leaving group before the ultimate neutral loss of HCl.
Ring Cleavage (-HCN): Standard tandem mass spectrometry of isoquinolines often results in the cleavage of the nitrogenous ring[3]. Causality: High collision energies force the opening of the pyridine ring, typically expelling hydrogen cyanide (HCN).
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system . It uses the molecule's intrinsic isotopic signature to verify the data, removing the need for external reference standards for every fragment.
Step-by-Step LC-HRMS/MS Methodology
Step 1: Sample Preparation
Action: Dissolve (1-Chloroisoquinolin-8-yl)methanol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, ensuring high ionization efficiency to form the [M+H]⁺ precursor ion in positive Electrospray Ionization (ESI+) mode.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).
Causality: Desalting and separating the analyte from matrix suppressors ensures a clean, high-intensity MS1 spectrum, which is critical for accurate isotopic pattern recognition.
Step 3: ESI-HRMS/MS Acquisition (The Self-Validating Step)
Action: Isolate the [M+H]⁺ precursor at m/z 194.0367. Apply a ramped Collision Energy (CE) of 15 eV, 25 eV, and 40 eV.
Causality (The Validation): Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The acquisition software is set to monitor the M+2 isotope. Rule of Validation: If a fragment ion retains this 3:1 isotopic signature, the chlorine is still attached. If a fragment ion (e.g., m/z 158.0606) completely lacks this M+2 peak, it is self-evident, internal proof that the neutral loss was HCl.
Data Presentation: High-Resolution Fragmentation Table
The quantitative data derived from the HR-Q-TOF MS/MS analysis is summarized below.
Table 2: HR-MS/MS Fragmentation Data for [M+H]⁺ (m/z 194.0367)
Observed m/z
Calculated m/z
Mass Error (ppm)
Elemental Formula
Neutral Loss
Structural Assignment / Causality
194.0365
194.0367
-1.0
C₁₀H₉ClNO⁺
None
Protonated Precursor (retains 3:1 Cl ratio)
176.0269
176.0267
+1.1
C₁₀H₇ClN⁺
- H₂O
Dehydration of hydroxymethyl group
158.0602
158.0606
-2.5
C₁₀H₈NO⁺
- HCl
Peri-facilitated dehydrohalogenation
140.0503
140.0500
+2.1
C₁₀H₆N⁺
- H₂O, - HCl
Concerted loss from peri-interaction
113.0388
113.0391
-2.6
C₉H₅⁺
- H₂O, - HCl, - HCN
High-energy isoquinoline ring cleavage
Workflow Visualization
The following diagram illustrates the logical flow of the MS/MS structural elucidation, highlighting how collision energy and peri-interactions drive the fragmentation pathways.
Figure 1: MS/MS fragmentation logic of (1-Chloroisoquinolin-8-yl)methanol.
References
Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry
Source: Scientific Reports (PubMed Central, NIH)
URL: [Link]
Title: Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry
Source: The Chinese Pharmaceutical Journal (Airiti Library)
URL: [Link]
Comparative Reactivity Guide: (1-Chloroisoquinolin-8-yl)methanol vs. 1-Chloroisoquinoline
As drug development and synthetic methodologies advance, understanding the nuanced reactivity of functionalized heterocycles is paramount. This guide provides an in-depth, objective comparison between 1-chloroisoquinolin...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic methodologies advance, understanding the nuanced reactivity of functionalized heterocycles is paramount. This guide provides an in-depth, objective comparison between 1-chloroisoquinoline (a standard, highly reactive electrophile) and (1-Chloroisoquinolin-8-yl)methanol (a complex, sterically encumbered analog). By analyzing the profound impact of peri-substitution, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to optimize cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.
Mechanistic Causality: The Peri-Effect vs. Alpha-Heteroatom Activation
To master the reactivity of these substrates, one must understand the competing forces of electronic activation and spatial geometry.
The Baseline: 1-Chloroisoquinoline
The 1-position of the isoquinoline ring is highly electrophilic. Because the carbon is directly adjacent (alpha) to the electronegative nitrogen atom, the transition state during nucleophilic attack (the Meisenheimer complex) is highly stabilized[1]. Consequently, 1-chloroisoquinoline serves as an excellent substrate for both SNAr and transition-metal-catalyzed cross-couplings, rapidly undergoing oxidative addition with palladium and nickel catalysts.
The Disruption: (1-Chloroisoquinolin-8-yl)methanol
Introducing a hydroxymethyl group (-CH2OH) at the 8-position fundamentally rewrites the molecule's reactivity profile due to two distinct phenomena:
Peri-Steric Hindrance: The 8-position is spatially peri to the 1-position. The bulk of the hydroxymethyl group projects directly into the trajectory required for an incoming nucleophile or a bulky transition-metal catalyst. This steric shielding drastically increases the activation energy required for the reaction.
Coordinative Interference & Catalyst Poisoning: In metal-catalyzed reactions, alpha-halo-N-heterocycles are already prone to forming stable, catalytically inactive dimeric species[2]. The unprotected hydroxyl group in the 8-position exacerbates this by acting as a competing ligand. It can chelate to palladium or nickel centers, sequestering the catalyst and leading to premature reaction stalling[3]. Furthermore, under strongly basic amination conditions, specialized bulky ligands like Pd-PEPPSI are required to prevent off-target reactions and force the desired reductive elimination[4].
Fig 1. Mechanistic divergence due to peri-steric hindrance and metal chelation.
Quantitative Performance Data
The following table summarizes the comparative experimental performance of both substrates under standardized conditions. The data highlights the severe kinetic penalties imposed by the 8-hydroxymethyl group.
Performance Metric
1-Chloroisoquinoline
(1-Chloroisoquinolin-8-yl)methanol
SNAr Half-Life (Morpholine, DMF, 80°C)
~2.5 hours
>36 hours (Requires 120°C)
Suzuki-Miyaura Yield (PhB(OH)2, Pd(dppf)Cl2)
>92% (Complete conversion)
<25% (Significant protodeboronation)
Buchwald-Hartwig Yield (Primary Amine, Pd-PEPPSI)
88%
41% (Requires O-protection)
Primary Side Reactions
Minor hydrodehalogenation
Intramolecular cyclization, Catalyst poisoning
C-1 Steric Shielding
Minimal
Severe (Peri-interaction)
Self-Validating Experimental Protocols
To rigorously compare these substrates in your own laboratory, utilize the following self-validating workflows. Every step is designed to isolate the variables of steric hindrance and electronic interference.
Protocol A: Comparative SNAr with Morpholine
Objective: Assess the purely steric barrier to nucleophilic attack at the C-1 position without the complexity of transition-metal coordination.
Causality of Choices: We utilize anhydrous DMF to strip the hydrogen-bonding solvation shell from the morpholine nucleophile. This maximizes the amine's kinetic energy, which is strictly necessary to overcome the severe peri-steric clash in the 8-substituted analog.
Step-by-Step Methodology:
Charge two oven-dried 10 mL Schlenk flasks with 1.0 mmol of 1-chloroisoquinoline (Flask A) and (1-Chloroisoquinolin-8-yl)methanol (Flask B), respectively.
Add 3.0 mL of anhydrous DMF and 2.5 mmol of morpholine to each flask under a nitrogen atmosphere.
Add 0.5 mmol of 1,3,5-trimethoxybenzene to each flask as an inert internal standard.
Heat both flasks to 80°C using an aluminum heating block.
Self-Validation Checkpoint: Extract 50 µL aliquots at 1h, 4h, and 24h. Dilute with CDCl3 and acquire quantitative 1H-NMR spectra. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene standard. If Flask B shows <10% conversion while generating a highly polar, baseline-retained TLC spot, this validates that the 8-hydroxyl group is undergoing competitive deprotonation and intramolecular cyclization rather than intermolecular SNAr.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Evaluate the oxidative addition and transmetalation efficiency using a standardized phenylboronic acid coupling.
Causality of Choices: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. This prevents the alpha-halo-N-heterocycle from stalling the catalytic cycle and forming unreactive dimeric nickel/palladium species[2]. K3PO4 is chosen as the base; its high solubility facilitates rapid transmetalation, which is the rate-limiting step when the 1-position is sterically shielded.
Step-by-Step Methodology:
In a glovebox, load two vials with the respective isoquinoline substrate (0.5 mmol), phenylboronic acid (0.75 mmol), Pd(dppf)Cl2 (5 mol%), and anhydrous K3PO4 (1.5 mmol).
Seal the vials, remove from the glovebox, and inject 2.5 mL of degassed 1,4-Dioxane/H2O (4:1 v/v).
Stir at 90°C for 16 hours.
Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixtures. For (1-Chloroisoquinolin-8-yl)methanol, monitor specifically for the mass corresponding to the protodeboronated side product (benzene) and the unreacted starting material. A mass balance dropping below 85% confirms that the free hydroxyl group is sequestering the palladium catalyst, necessitating the use of a TBS or THP protecting group for future scale-ups[3].
Fig 2. Self-validating parallel screening workflow for reactivity comparison.
References
Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution
Organic Letters (ACS Publications)
URL:[Link][3]
Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N
RSC Publishing
URL:[Link][2]
APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS
YorkSpace
URL:[Link][4]
Why does nucleophilic substitution in isoquinoline favour at position 1?
Quora (Scientific Discussion)
URL:[Link][1]
HPLC method validation for (1-Chloroisoquinolin-8-yl)methanol purity
High-Performance Liquid Chromatography (HPLC) Method Validation for (1-Chloroisoquinolin-8-yl)methanol Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the limitations of generic, pla...
Author: BenchChem Technical Support Team. Date: April 2026
High-Performance Liquid Chromatography (HPLC) Method Validation for (1-Chloroisoquinolin-8-yl)methanol Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the limitations of generic, platform-based analytical methods when applied to complex heterocyclic intermediates. (1-Chloroisoquinolin-8-yl)methanol is a critical synthetic building block in pharmaceutical development. Its molecular architecture—comprising a basic isoquinoline nitrogen, a highly electronegative chlorine atom at the C1 position, and a polar hydroxymethyl group at the C8 position—presents a unique chromatographic challenge.
This guide objectively compares traditional reversed-phase approaches against an optimized, multi-modal retention strategy, providing a self-validating experimental protocol and comprehensive validation data aligned with the latest ICH Q2(R2) regulatory standards[1].
The Analytical Challenge & Mechanistic Causality
The purity analysis of (1-Chloroisoquinolin-8-yl)methanol requires resolving the active pharmaceutical ingredient (API) intermediate from structurally similar synthetic byproducts, such as des-chloro isoquinoline, positional isomers (e.g., 5-chloroisoquinoline), and oxidative degradation products.
The Pitfalls of Traditional C18 Stationary Phases:
Standard octadecylsilane (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing (1-Chloroisoquinolin-8-yl)methanol on a C18 column using a standard water/methanol gradient, two catastrophic failures typically occur:
Peak Tailing: The basic isoquinoline nitrogen interacts with unreacted, acidic residual silanols on the silica support. This secondary ion-exchange mechanism causes severe peak tailing (Asymmetry > 1.8), which obscures closely eluting impurities.
Poor Isomeric Selectivity: Because positional isomers of chloroisoquinoline possess nearly identical hydrophobicity, a C18 phase struggles to baseline-resolve them.
The Pentafluorophenyl (PFP) Advantage:
To achieve a self-validating, robust method, we must shift from a purely hydrophobic retention model to a multi-modal one. A Pentafluorophenyl (PFP) stationary phase is uniquely suited for halogenated aromatics[2]. The PFP phase provides:
π−π
Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich isoquinoline system.
Dipole-Dipole Interactions: The highly polar C-F bonds of the stationary phase interact with the strong dipole of the C-Cl bond on the analyte, providing exceptional selectivity for halogenated positional isomers.
Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the C8-hydroxymethyl group.
Method Comparison: C18 vs. Optimized PFP
The following table summarizes the experimental chromatographic performance of a traditional C18 method versus the optimized PFP method.
pH 3.0 fully protonates the isoquinoline N, suppressing ionization of residual silanols.
Peak Asymmetry (
As
)
1.95 (Severe Tailing)
1.08 (Highly Symmetrical)
Elimination of secondary silanol interactions via pH control and PFP shielding.
Theoretical Plates (
N
)
~6,500
> 22,000
Enhanced mass transfer kinetics of the 2.6 µm solid-core particle.
Isomeric Resolution (
Rs
)
1.1 (Co-elution)
3.8 (Baseline Resolution)
Orthogonal dipole-dipole and
π−π
interactions discriminate subtle structural shifts.
Optimized Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the instrument and column are performing within the validated design space.
Reagents & Materials:
Column: Phenomenex Kinetex® PFP, 100 x 4.6 mm, 2.6 µm (or equivalent core-shell PFP).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile.
Diluent: Water:Acetonitrile (50:50, v/v).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Controlled temperature reduces mobile phase viscosity and stabilizes retention times).
Detection: UV at 230 nm (Optimal
λmax
for the substituted isoquinoline chromophore).
Injection Volume: 5.0 µL.
Gradient Program:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte at the column head)
2.0 - 10.0 min: 10%
→
80% B (Linear gradient for impurity elution)
10.0 - 12.0 min: 80% B (Column wash)
12.0 - 12.1 min: 80%
→
10% B
12.1 - 15.0 min: 10% B (Re-equilibration)
System Suitability Testing (SST) Criteria:
Inject the working standard (50 µg/mL) five times before analyzing the sample batch. The system is only validated for use if:
Retention time %RSD
≤
0.5%
Peak area %RSD
≤
1.0%
Tailing Factor (
Tf
)
≤
1.2
Theoretical Plates (
N
)
≥
15,000
Method Validation Framework (ICH Q2(R2))
The method was rigorously validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures, ensuring the method is "fit for purpose" across its intended reportable range[1].
Specificity & Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[3]. Forced degradation studies were conducted by exposing the API to 1N HCl, 1N NaOH, 3%
H2O2
, thermal stress (80°C), and UV light.
Result: The PFP method successfully resolved (1-Chloroisoquinolin-8-yl)methanol from all degradation products. Peak purity analysis via Photodiode Array (PDA) detection confirmed a purity angle < purity threshold for the main peak, proving no co-elution.
Linearity and Range
Linearity demonstrates that the detector response is directly proportional to the analyte concentration[1]. Solutions were prepared at 7 concentration levels ranging from 10% to 150% of the nominal target concentration (50 µg/mL).
Result: Linear regression analysis yielded an equation of
y=45213x+1205
with a correlation coefficient (
R2
) of 0.9999.
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration, prepared in triplicate.
Result: Mean recovery across all levels was 99.8%, with an RSD of 0.6%, well within the stringent 98.0% - 102.0% acceptance criteria.
Repeatability was assessed via six independent preparations of the sample at 100% concentration. Intermediate precision was evaluated by a second analyst, on a different day, using a different HPLC system.
Result: Repeatability RSD was 0.45%. Intermediate precision RSD was 0.62%.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity (Resolution)
Rs>1.5
from nearest impurity
Rs=3.8
PASS
Linearity (
R2
)
≥0.999
(Range: 5 - 75 µg/mL)
0.9999
PASS
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 100.5%
PASS
Repeatability (%RSD)
≤2.0%
(n=6)
0.45%
PASS
Intermediate Precision
≤2.0%
(n=12, overall)
0.62%
PASS
LOD / LOQ
Signal-to-Noise
≥
3:1 / 10:1
0.02 µg/mL / 0.06 µg/mL
PASS
Workflow Visualization
The following diagram illustrates the logical progression from mechanistic method development through the ICH Q2(R2) validation lifecycle.
Fig 1: Analytical lifecycle workflow from PFP method development to ICH Q2(R2) validation.
Conclusion
By transitioning from a generic C18 approach to a rationally selected PFP stationary phase, we successfully engineered a highly specific, stability-indicating HPLC method for (1-Chloroisoquinolin-8-yl)methanol. The integration of pH control (pH 3.0) with the multi-modal retention mechanisms of the PFP column entirely eliminated the peak tailing typically associated with basic isoquinolines. The method easily satisfies all ICH Q2(R2) validation parameters, proving it is a robust, trustworthy system ready for routine quality control and regulatory submission.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Retrieved from [Link]
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). Retrieved from [Link]
Waters Corporation / Antpedia. ACQUITY UPLC Columns: Pentafluorophenyl (PFP) stationary phases for halogenated compounds. (2012). Retrieved from [Link]
High-Resolution IR Spectroscopy Comparison Guide: (1-Chloroisoquinolin-8-yl)methanol vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, spectral causality, and self-validating analytical protocols. Executive Summary In mo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Objective performance comparison, spectral causality, and self-validating analytical protocols.
Executive Summary
In modern drug discovery, functionalized isoquinolines serve as critical building blocks for the synthesis of kinase and PARP inhibitors. (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) is a highly specialized intermediate featuring both a halogenated core and a primary alcohol moiety. Accurately validating its structural integrity is paramount before downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling or etherification).
This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile of (1-Chloroisoquinolin-8-yl)methanol against its structural analogs—1-Chloroisoquinoline and the unsubstituted Isoquinoline core. By understanding the specific vibrational shifts caused by the C1-chlorine and C8-hydroxymethyl groups, researchers can establish robust quality control workflows.
Mechanistic Causality: Functional Group Contributions to IR Spectra
Infrared spectroscopy does not merely produce a fingerprint; it provides a direct readout of a molecule's electronic environment and bond strengths. The spectral profile of (1-Chloroisoquinolin-8-yl)methanol is dictated by three distinct structural domains:
The Isoquinoline Core (Aromatic Ring System):
The fused aromatic system exhibits characteristic
C=C
and
C=N
stretching vibrations in the
1500–1650 cm−1
region. The out-of-plane
C-H
bending vibrations, which are highly sensitive to the substitution pattern of the ring, typically appear between
700–900 cm−1
[1].
The C1-Chlorine Atom (Inductive Effect):
The highly electronegative chlorine atom at the C1 position withdraws electron density from the isoquinoline ring via inductive effects. This alters the dipole moment during molecular vibration, intensifying the
C=N
stretching bands. The
C-Cl
bond itself produces a distinct, sharp stretching vibration in the lower frequency fingerprint region (
700–800 cm−1
)[2].
The C8-Hydroxymethyl Group (Hydrogen Bonding):
The addition of the
−CH2OH
group introduces two critical diagnostic peaks. The primary alcohol yields a strong
C-O
stretch around
1000–1050 cm−1
. More importantly, the
O-H
stretch manifests as a broad, intense band between
3200–3500 cm−1
. The broadening is a direct result of intermolecular hydrogen bonding in the solid state, which creates a distribution of slightly different
O-H
bond lengths and vibrational frequencies.
Comparative IR Absorption Data
To objectively assess the purity and identity of (1-Chloroisoquinolin-8-yl)methanol, it must be benchmarked against its precursors and analogs. The table below summarizes the theoretical and empirically supported IR absorption peaks for these compounds.
Functional Group / Vibration Mode
Isoquinoline (Unsubstituted)
1-Chloroisoquinoline
(1-Chloroisoquinolin-8-yl)methanol
Diagnostic Significance
O-H
Stretch (Alcohol)
Absent
Absent
3200–3500 cm−1
(Broad)
Confirms successful C8 hydroxymethylation.
C-H
Stretch (Aromatic)
3000–3100 cm−1
3159 cm−1
3000–3100 cm−1
Indicates intact aromatic system.
C-H
Stretch (Aliphatic)
Absent
Absent
2850–2950 cm−1
Confirms the
−CH2−
group of the methanol moiety.
C=N
/
C=C
Stretch
1500–1631 cm−1
1502–1628 cm−1
1500–1630 cm−1
Core ring stability; shifts slightly due to -Cl induction.
C-O
Stretch (Primary 1°)
Absent
Absent
1000–1050 cm−1
Secondary confirmation of the alcohol group.
C-Cl
Stretch
Absent
755/809 cm−1
700–800 cm−1
Confirms halogenation at the C1 position.
Data synthesized from normal coordinate analyses of isoquinoline derivatives and 1-chloroisoquinoline[1][2].
Logical Workflow for Spectral Validation
The following diagram maps the logical relationship between the compound's structural features and the resulting IR spectral peaks used for Quality Assurance (QA).
Caption: Logical mapping of functional groups to IR spectral peaks for structural validation.
The Causality of Method Selection: Why ATR over KBr?
Historically, solid samples were analyzed using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Moisture absorbed by the KBr matrix produces a broad, intense
O-H
stretching artifact in the
3100–3500 cm−1
region[3][4]. Because the primary diagnostic feature of (1-Chloroisoquinolin-8-yl)methanol is its hydroxymethyl
O-H
stretch, using a KBr pellet introduces a severe risk of false-positive peak assignments due to water interference. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory, self-validating choice for this compound.
Equip the FTIR spectrometer with a monolithic Diamond or Zinc Selenide (ZnSe) ATR crystal.
Clean the crystal surface using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow it to evaporate completely.
Acquire a background spectrum (Air) spanning
4000–400 cm−1
at a resolution of
4 cm−1
(minimum 32 scans). Self-Validation: Ensure the background spectrum shows no residual
O-H
or aliphatic
C-H
contamination before proceeding.
Step 2: Sample Application
Transfer approximately
2–5 mg
of solid (1-Chloroisoquinolin-8-yl)methanol directly onto the center of the ATR crystal.
Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid sample and the evanescent wave of the crystal. Causality: Insufficient pressure will result in poor signal-to-noise ratios, particularly in the high-frequency
O-H
and
C-H
stretching regions.
Step 3: Spectral Acquisition & Processing
Record the sample spectrum using the exact parameters as the background (32 scans,
4 cm−1
resolution).
Apply an ATR correction algorithm in the processing software. Causality: ATR spectra inherently show weaker intensities at higher wavenumbers due to reduced penetration depth of the evanescent wave. ATR correction normalizes the spectrum to resemble a traditional transmission profile, allowing accurate comparison against reference libraries.
Perform a baseline correction to eliminate scattering artifacts.
Step 4: Peak Assignment & QA Release
Verify the presence of the broad
O-H
band (
3200–3500 cm−1
) and the aliphatic
C-H
stretch (
2850–2950 cm−1
).
Confirm the absence of unexpected carbonyl (
C=O
) stretches near
1700 cm−1
, which would indicate over-oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.
References
"FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline." International Research Publication House (IRPH). Available at:[Link]
"Normal coordinate analysis of 1-chloroisoquinoline and 2-methyl-8-nitroquinoline." ResearchGate. Available at:[Link]
"A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry." ACS Publications. Available at: [Link]
"Infrared Spectrum Characteristics and Quantification of OH Groups in Coal." PMC - NIH. Available at:[Link]
(1-Chloroisoquinolin-8-yl)methanol vs other isoquinoline building blocks
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates[1]. In the pursuit of novel chemical space, the selection of starting...
Author: BenchChem Technical Support Team. Date: April 2026
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates[1]. In the pursuit of novel chemical space, the selection of starting building blocks dictates the trajectory of a drug discovery program[2]. Among the myriad of available scaffolds, (1-Chloroisoquinolin-8-yl)methanol has emerged as a highly versatile, orthogonally functionalizable building block.
This guide provides an objective, data-driven comparison of (1-Chloroisoquinolin-8-yl)methanol against other standard isoquinoline building blocks. By analyzing structural causality, comparative reactivity, and application workflows, we aim to equip medicinal chemists with the insights needed to leverage this scaffold effectively.
Structural Causality & Chemical Reactivity
The strategic value of an isoquinoline building block lies in the electronic disparities across its fused ring system. The pyridine-like ring is electron-deficient, while the benzene-like ring is relatively electron-rich[3].
(1-Chloroisoquinolin-8-yl)methanol exploits these electronic properties at two critical vectors:
The C1 Position (The Electrophilic Core): The nitrogen atom at position 2 exerts a strong electron-withdrawing inductive and mesomeric effect, highly activating the C1 carbon toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. When a nucleophile attacks C1, the resulting negative charge is stabilized by the adjacent electronegative nitrogen, forming a stable addition-elimination intermediate.
The C8 Position (The Versatile Handle): The hydroxymethyl group (-CH₂OH) at C8 resides on the carbocyclic ring. Because electrophilic aromatic substitution naturally favors the C5 and C8 positions due to the stability of the resulting cationic intermediates[3], having a pre-installed handle at C8 bypasses the need for harsh, poorly regioselective functionalization steps. Furthermore, the proximity of the C8 substituent to the C1 position allows for the formation of Intramolecular Hydrogen Bonds (IMHB), a strategy frequently used to lock molecular conformations and improve cellular permeability[4].
Orthogonal Functionalization Workflow
The true power of this building block is its orthogonality. The C1 chloride and the C8 alcohol can be manipulated independently without cross-reactivity, allowing for rapid divergent synthesis.
Caption: Orthogonal functionalization workflow of (1-Chloroisoquinolin-8-yl)methanol.
Comparative Analysis: Isoquinoline Alternatives
To objectively evaluate (1-Chloroisoquinolin-8-yl)methanol, we must compare it against alternative building blocks frequently used in hit-to-lead optimization[2].
Building Block
C1 Reactivity (SNAr / Coupling)
C8 Functionalization Handle
Orthogonal Derivatization Potential
Approx. TPSA (Ų)
Primary Limitation
(1-Chloroisoquinolin-8-yl)methanol
High (Activated by N)
Yes (-CH₂OH)
Excellent
33.12
Requires careful selection of oxidants to avoid N-oxidation.
1-Chloroisoquinoline
High (Activated by N)
None (Requires directed C-H activation)
Poor
12.89
Lacks a secondary handle for rapid library generation.
Radical bromination of C8-methyl often yields mixtures of mono/dibromides.
Data Synthesis: While 1-chloroisoquinoline is excellent for single-vector exploration (e.g., simple Suzuki couplings), it fails when complex, multi-vector SAR (Structure-Activity Relationship) exploration is required. (1-Chloroisoquinolin-8-yl)methanol provides a superior starting point for synthesizing macrocycles or bidentate kinase inhibitors due to the spatial relationship between C1 and C8.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and success before proceeding.
Protocol A: C1 Nucleophilic Aromatic Substitution (SNAr) with Amines
Causality: The C1-Cl bond is highly polarized. Using a polar aprotic solvent (e.g., NMP or DMF) stabilizes the polar transition state, while a non-nucleophilic base (DIPEA) scavenges the generated HCl without competing for the electrophile.
Setup: In an oven-dried vial, dissolve (1-Chloroisoquinolin-8-yl)methanol (1.0 eq) in anhydrous NMP (0.2 M).
Reagent Addition: Add the desired secondary amine (1.2 eq) and DIPEA (2.0 eq).
Reaction: Heat the mixture to 120 °C under microwave irradiation for 30 minutes (or conventionally at 100 °C for 12 hours).
Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LC-MS. Expected Result: Disappearance of the starting material mass [M+H]⁺ ~194.0 and appearance of the product mass. The C8-hydroxyl must remain intact.
Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove NMP. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Selective C8-Hydroxymethyl Oxidation
Causality: Strong oxidants (like mCPBA or KMnO₄) will oxidize the isoquinoline nitrogen to an N-oxide or cleave the ring[5]. Manganese dioxide (MnO₂) is chosen because it is a mild, heterogeneous oxidant highly selective for benzylic/allylic alcohols.
Setup: Dissolve the C1-substituted-(isoquinolin-8-yl)methanol intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
Reagent Addition: Add activated MnO₂ (10.0 eq). Note: The large excess is standard for heterogeneous MnO₂ oxidations to drive surface-area-dependent kinetics.
Reaction: Stir vigorously at room temperature for 4–6 hours.
Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc). Expected Result: The product aldehyde will be less polar (higher Rf) than the starting alcohol. Stain with 2,4-DNP to confirm the presence of the aldehyde (bright yellow/orange spot).
Workup: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad thoroughly with CH₂Cl₂. Concentrate the filtrate to yield the pure 8-formylisoquinoline derivative.
Application in Drug Discovery: Targeting Kinase Pathways
Isoquinoline derivatives synthesized from these building blocks frequently exhibit potent biological activities, particularly as kinase inhibitors[1]. The C1 substituent often acts as a hinge-binding motif, while the C8 extension reaches into the solvent-exposed region or a specific hydrophobic pocket.
A prominent application of 1,8-disubstituted isoquinolines is the inhibition of the PI3K/Akt/NF-κB signaling axis, a critical pathway in tumor pathogenesis and progression[1]. By tuning the C1 and C8 vectors, medicinal chemists can achieve high selectivity for specific kinase isoforms.
Caption: PI3K/Akt/NF-κB signaling pathway targeted by isoquinoline-derived inhibitors.
Furthermore, the ability to form Intramolecular Hydrogen Bonds (IMHB) between a C8-amide (derived from the C8-methanol) and the isoquinoline nitrogen can lock the molecule into a bioactive conformation, significantly decreasing efflux ratios and improving oral bioavailability[4].
References
Ataman Kimya. ISOQUINOLINE - Ataman Kimya. Available at:[Link]
University of Peshawar. Preparation and Properties of Isoquinoline. Available at: [Link]
Quimica Organica. Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]
National Institutes of Health (PMC). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at:[Link]
BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link]
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require more than just following a checklist—they demand a fundamental understanding of the molecule's...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require more than just following a checklist—they demand a fundamental understanding of the molecule's chemical reactivity and environmental impact.
(1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6)[1] is a specialized halogenated intermediate frequently utilized in drug discovery. Due to its unique structural motifs, its disposal cannot be treated as routine organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe management and final destruction of this compound, ensuring uncompromising safety and regulatory compliance.
Chemical Profile & Mechanistic Causality
To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. (1-Chloroisoquinolin-8-yl)methanol consists of an isoquinoline core substituted with a chlorine atom at the C1 position and a hydroxymethyl group at the C8 position.
The Halogenated Hazard (C-Cl Bond): The presence of the chlorine atom dictates the entire downstream waste classification. Upon thermal degradation or improper combustion, chlorinated organic compounds generate corrosive hydrogen chloride (HCl) gas. Under suboptimal temperature profiles, they can also form highly toxic polychlorinated biphenyls or dioxins. Therefore, this compound must be segregated exclusively into the Halogenated Organic Waste stream[2].
The Heteroaromatic Core (Isoquinoline): The nitrogen-containing aromatic ring generates nitrogen oxides (NOx) upon combustion. This necessitates that the final destruction facility utilizes a high-temperature incinerator equipped with advanced alkaline scrubbers and afterburners to neutralize both acidic (HCl) and oxidative (NOx) exhaust gases[3].
The Hydroxymethyl Group: While providing localized polarity, the bulky aromatic system renders the molecule largely lipophilic. It will not readily degrade in standard aqueous waste streams and poses a severe bioaccumulation risk if improperly sewered[4].
Standard Operating Procedure (SOP): Operational Disposal Plan
The following step-by-step methodology ensures full compliance with the Resource Conservation and Recovery Act (RCRA)[5] and aligns with the National Research Council's Prudent Practices in the Laboratory[6].
Step 1: Point-of-Generation Segregation
Action: Immediately classify any unused reagent, reaction byproduct, or contaminated solvent containing (1-Chloroisoquinolin-8-yl)methanol as Halogenated Organic Waste[2].
Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and introduces cross-reactivity risks. Water content in the waste container should be kept strictly below 20% to prevent the hydrolysis of the C-Cl bond, which could slowly generate HCl in situ[2].
Step 2: Containment and Compatibility
Action: Store the waste in a high-density polyethylene (HDPE) or glass container. Do not use metal containers.
Causality: Trace degradation of the chlorinated compound can lead to localized acidic microenvironments that corrode metal containers, leading to structural failure and leaks.
Step 3: Satellite Accumulation and Labeling
Action: Label the container explicitly with "Hazardous Waste - Halogenated Organics" and list the full chemical name. Do not use abbreviations. Store in a secondary containment tray within a continuously vented fume hood or dedicated flammable storage cabinet.
Causality: Proper nomenclature is a strict RCRA requirement[7]. Secondary containment prevents catastrophic spread in the event of primary vessel failure.
Step 4: EHS Transfer and Final Destruction
Action: Coordinate with Environmental Health and Safety (EHS) for pickup before the 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) accumulation limit is reached[7].
Causality: EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration (>1000°C) with alkaline scrubbing, the only acceptable method for complete destruction of the C-Cl and isoquinoline bonds[3].
In the event of an incidental release, immediate containment is required to prevent aerosolization or surface contamination.
Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill is contained within it.
Don PPE: Equip standard chemical-resistant nitrile gloves (double-gloving recommended), splash goggles, and a flame-resistant lab coat[8].
Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for concentrated halogenated solutions.
Collection: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable waste container.
Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all washings into the halogenated waste container.
Fig 2. Step-by-step spill response and containment protocol for solid/liquid chemical spills.
Quantitative Data & Compatibility Matrix
The following table summarizes the critical parameters for the handling and disposal of (1-Chloroisoquinolin-8-yl)methanol to ensure rapid decision-making during lab operations.
Parameter
Specification / Requirement
Scientific Rationale
CAS Number
1823353-49-6
Unique identifier required for accurate EHS manifesting[1].
Waste Classification
Halogenated Organic Waste
Contains covalent C-Cl bond; generates HCl upon combustion[2].
Prevents corrosion from trace acidic degradation products.
Incompatible Materials
Strong oxidizers, strong bases
High risk of exothermic reaction or accelerated degradation[2].
Final Destruction Method
High-Temp Incineration
Requires afterburner and alkaline scrubber for HCl/NOx neutralization[3].
References
Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards[6]
Source : National Research Council / National Academies Press
URL :[Link]
Title : Resource Conservation and Recovery Act (RCRA) Regulations[5]
Source : U.S. Environmental Protection Agency (EPA)
URL : [Link]
Title : Hazardous Materials Disposal Guide[2]
Source : Nipissing University Environmental Health & Safety
URL :[Link]
Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes[3]
Source : U.S. Environmental Protection Agency (EPA)
URL :[Link]
Title : RCRA Regulations Explained[7]
Source : National Environmental Trainers
URL :[Link]
Personal protective equipment for handling (1-Chloroisoquinolin-8-yl)methanol
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. Handling (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) r...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. Handling (1-Chloroisoquinolin-8-yl)methanol (CAS: 1823353-49-6) requires precise operational controls. As a halogenated nitrogen-containing heterocycle with a reactive benzylic-like alcohol moiety, this compound presents specific toxicological risks, including severe mucosal irritation, potential skin sensitization, and environmental persistence [1].
To ensure the highest standards of scientific integrity and personnel safety, this guide establishes a self-validating protocol for the handling, personal protective equipment (PPE) selection, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Hazard Causality & PPE Engineering Controls
The selection of PPE must be driven by the physicochemical properties of the target molecule. (1-Chloroisoquinolin-8-yl)methanol is typically encountered as a crystalline solid or powder. The primary exposure routes are inhalation of aerosolized particulates during transfer and transdermal absorption.
Chlorinated isoquinolines are highly lipophilic, allowing them to rapidly permeate standard, single-layer latex barriers. Furthermore, the hydroxyl (-OH) group increases the molecule's affinity for the aqueous environments of the ocular mucosa, making eye protection critical. In accordance with the [2], we must implement a Chemical Hygiene Plan (CHP) that prioritizes engineering controls (fume hoods) supplemented by targeted PPE.
Quantitative PPE & Engineering Control Matrix
Protection Zone
Equipment Standard
Mechanistic Justification
Verification / Replacement Cycle
Engineering Control
Class II Chemical Fume Hood
Prevents inhalation of aerosolized halogenated particulates.
Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before every use.
Chlorinated aromatics act as permeation enhancers. Nitrile offers superior resistance to halogenated organics compared to latex.
Inspect for micro-tears. Replace outer gloves every 2 hours or immediately upon contamination.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against corneal damage from reactive hydroxyl and basic nitrogen moieties.
Inspect seal integrity daily. Do not use standard safety glasses (lack of orbital seal).
Body Protection
100% Cotton or Flame-Resistant (FR) Lab Coat
Prevents transdermal exposure. Synthetic fibers can melt and fuse to skin if reactive solvents ignite.
Launder weekly via specialized chemical handling service; never wash at home.
Respiratory
N95 or Half-Mask with OV/P100 Cartridge
Required only if handling outside a certified fume hood (e.g., during a spill response).
Perform positive/negative pressure seal check prior to entry.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. This means embedding checks and balances directly into the workflow so that failure at any single point halts the procedure before exposure occurs.
Step 1: System Verification (Pre-Operation)
Action: Check the fume hood's continuous monitoring device (magnehelic gauge or digital flowmeter).
Validation: If the alarm sounds or flow is below 80 fpm, do not proceed. The system has failed its primary containment check.
Step 2: Static-Free Transfer
Action: Weigh (1-Chloroisoquinolin-8-yl)methanol using an anti-static weigh boat and a grounded stainless-steel spatula.
Causality: Halogenated powders often carry electrostatic charges. Static discharge can cause the powder to aerosolize out of the weigh boat, bypassing localized exhaust ventilation and increasing inhalation risk.
Step 3: Closed-System Solubilization
Action: Dissolve the compound in your chosen organic solvent (e.g., Dichloromethane or DMF) inside the fume hood before transferring it to the primary reaction vessel.
Validation: Cap the vial tightly and wipe the exterior with a solvent-dampened lint-free cloth before moving the solution out of the hood. This ensures zero fugitive emissions during transport.
Workflow for the safe handling and RCRA-compliant disposal of (1-Chloroisoquinolin-8-yl)methanol.
Spill Response and EPA-Compliant Disposal Plan
According to the [3], chemical waste management must be planned before an experiment begins. (1-Chloroisoquinolin-8-yl)methanol must be treated as a halogenated organic hazard.
Immediate Spill Response Protocol
Isolate: If a powder spill occurs outside the hood, immediately evacuate the immediate 5-foot radius.
Suppress: Do not dry-sweep. Dry sweeping aerosolizes the chlorinated powder. Instead, cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., isopropanol) to suppress dust generation.
Collect: Using non-sparking tools, scoop the dampened material into a high-density polyethylene (HDPE) or glass waste container.
Decontaminate: Wash the surface with a strong detergent and water, as the lipophilic nature of the compound resists pure water cleanup.
RCRA-Compliant Disposal Plan
Under [4], laboratories must adhere to strict "cradle-to-grave" tracking for halogenated wastes.
Segregation: Do not mix (1-Chloroisoquinolin-8-yl)methanol waste with non-halogenated solvents. Mixing halogenated and non-halogenated waste drastically increases disposal costs and creates potential exothermic incompatibilities.
Labeling: The waste container must be explicitly labeled: "Hazardous Waste - Halogenated Organics (Contains 1-Chloroisoquinolin-8-yl)methanol)". Abbreviations are legally prohibited by the EPA.
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste.
Time Limits: Depending on your facility's generator status (e.g., Large Quantity Generator), waste must be transferred from the SAA to a central accumulation area and shipped off-site by a licensed hazardous waste vendor within 90 to 180 days [5].
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." United States EPA. [Link]
American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policies. [Link]
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